2-(4-Bromo-1,2-thiazol-5-yl)acetic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H4BrNO2S |
|---|---|
Molecular Weight |
222.06 g/mol |
IUPAC Name |
2-(4-bromo-1,2-thiazol-5-yl)acetic acid |
InChI |
InChI=1S/C5H4BrNO2S/c6-3-2-7-10-4(3)1-5(8)9/h2H,1H2,(H,8,9) |
InChI Key |
ZVOQSPCZCINJMN-UHFFFAOYSA-N |
Canonical SMILES |
C1=NSC(=C1Br)CC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
The Therapeutic Potential of 2-(4-Bromo-1,3-thiazol-5-yl)acetic acid in Drug Discovery: A Technical Guide
Abstract
The thiazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous clinically approved drugs with a wide array of biological activities.[1][2] This technical guide delves into the therapeutic potential of a specific, yet underexplored, derivative: 2-(4-Bromo-1,3-thiazol-5-yl)acetic acid. While direct research on this compound is limited, this guide synthesizes information from closely related analogs to project its potential applications and provides a comprehensive framework for its synthesis and evaluation. We will explore its plausible synthetic routes, predicted biological activities, and detailed experimental protocols for researchers and drug development professionals to unlock its therapeutic promise.
Introduction: The Thiazole Scaffold in Modern Drug Discovery
The five-membered heterocyclic thiazole ring is a privileged structure in drug design, prized for its metabolic stability and diverse biological activities.[2][3] Thiazole derivatives have demonstrated a remarkable spectrum of pharmacological effects, including anti-inflammatory, anticancer, antimicrobial, and cardiovascular properties.[1][3][4] The presence of sulfur and nitrogen atoms in the ring allows for a variety of intermolecular interactions with biological targets. Furthermore, the thiazole ring can be readily functionalized, enabling the fine-tuning of physicochemical properties and biological activity.[5] This guide focuses on the potential of 2-(4-Bromo-1,3-thiazol-5-yl)acetic acid, a compound that combines the established biological relevance of the thiazole core with the modulatory effects of a bromine substituent and an acetic acid side chain.
Synthetic Strategy: A Plausible Route to 2-(4-Bromo-1,3-thiazol-5-yl)acetic acid
Experimental Workflow: Synthesis
Sources
- 1. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. New Thiazole Acetic Acid Derivatives: A Study to Screen Cardiovascular Activity Using Isolated Rat Hearts and Blood Vessels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of new thiazole and thiazolyl derivatives of medicinal significant-a short review - MedCrave online [medcraveonline.com]
Technical Guide: 4-Bromo-1,2-Thiazole (Isothiazole) Derivatives as Scaffolds in Drug Discovery
Executive Summary
4-Bromo-1,2-thiazole (4-bromoisothiazole) represents a high-value, underutilized "linchpin" scaffold in modern medicinal chemistry. Unlike its ubiquitous isomer 1,3-thiazole, the 1,2-thiazole (isothiazole) core offers unique electronic distribution and hydrogen-bonding capabilities that make it an excellent bioisostere for pyridine, phenyl, and 1,3-thiazole rings.
This guide focuses on the 4-bromo derivative as a strategic entry point. The bromine atom at the C4 position serves as a robust handle for transition-metal-catalyzed cross-coupling, while the inherent acidity of the C5 proton allows for orthogonal functionalization via lithiation. This dual reactivity enables the rapid generation of dense, 3,4,5-trisubstituted chemical space, essential for Fragment-Based Drug Discovery (FBDD).
Structural & Electronic Properties
Understanding the electronic landscape of the isothiazole ring is critical for designing successful synthetic routes.[1]
1,2-Thiazole vs. 1,3-Thiazole
The 1,2-positioning of the sulfur and nitrogen atoms creates a distinct dipole and reactivity profile compared to the 1,3-isomer.
| Feature | 1,2-Thiazole (Isothiazole) | 1,3-Thiazole |
| Heteroatom Arrangement | S-N bond (adjacent) | S-C-N (separated) |
| C5 Acidity | High (Adjacent to Sulfur) | Moderate |
| C2/C3 Reactivity | C3 is less reactive to lithiation | C2 is highly acidic (between S and N) |
| Stability | N-S bond can be cleaved under reductive or strong nucleophilic conditions | Generally more stable |
| Bioisosterism | Mimics ortho-disubstituted benzenes | Mimics meta-disubstituted pyridines |
The Strategic Value of the C4-Bromo Handle
The C4 position in isothiazole is electronically "aromatic," making the C-Br bond stable enough to survive standard workups but reactive enough for Palladium-catalyzed oxidative addition.
-
C5 Position: The most acidic site. Prone to deprotonation by strong bases (e.g., n-BuLi, LDA).
-
C4 Position: The site of cross-coupling (Suzuki, Stille, Sonogashira).
-
C3 Position: Typically defined by the starting material (e.g., synthesis from thioamides) but can be functionalized if halogenated.
Strategic Functionalization Workflows
The power of 4-bromo-1,2-thiazole lies in its orthogonal reactivity . You can selectively functionalize C5 without disturbing the C4-Br bond, or couple at C4 first.
Pathway A: C5-Lithiation First (The "Fragile" Route)
Expert Insight: Direct lithiation of isothiazoles at room temperature often leads to ring fragmentation (cleavage of the N-S bond). Successful C5 functionalization requires strict temperature control (<-78 °C) or continuous flow chemistry to trap the unstable lithio-intermediate immediately.
Pathway B: C4-Coupling First (The "Robust" Route)
Standard Pd-catalyzed couplings work well at C4. However, if C5 is unsubstituted, oxidative insertion can sometimes be sluggish due to the electron-rich nature of the ring compared to pyridine. Ligands like XPhos or SPhos are recommended.
Figure 1: Divergent synthetic pathways for 4-bromo-1,2-thiazole. Path A utilizes the acidity of C5; Path B utilizes the C4-Br handle.
Experimental Protocols
Protocol: Regioselective C5-Lithiation and Trapping
Applicability: Installing alkyl, formyl, or carboxyl groups at C5 while retaining the C4-Br for later steps.
Reagents:
-
4-Bromo-1,2-thiazole (1.0 equiv)
-
LDA (Lithium Diisopropylamide) (1.1 equiv) or n-BuLi
-
Anhydrous THF
-
Electrophile (e.g., DMF, Benzaldehyde)
Procedure:
-
Setup: Flame-dry a round-bottom flask and purge with Argon. Add anhydrous THF and cool to -78 °C .
-
Base Addition: Add LDA (freshly prepared or commercial) dropwise.
-
Substrate Addition: Dissolve 4-bromo-1,2-thiazole in THF and add dropwise to the base solution, maintaining temperature below -70 °C.
-
Critical Control Point: Stir for exactly 30 minutes. Do not allow to warm, or the ring will fragment (N-S bond cleavage).
-
-
Trapping: Add the electrophile (neat or in THF) rapidly.
-
Quench: Stir for 1 hour at -78 °C, then quench with sat. NH4Cl solution before removing the cooling bath.
-
Workup: Extract with EtOAc, dry over Na2SO4, and concentrate.
Protocol: Suzuki-Miyaura Coupling at C4
Applicability: Installing aryl or heteroaryl groups at the 4-position.
Reagents:
-
4-Bromo-1,2-thiazole derivative (1.0 equiv)[2]
-
Aryl Boronic Acid (1.2 equiv)
-
Catalyst: Pd(dppf)Cl2·DCM (5 mol%) or Pd2(dba)3/XPhos
-
Base: K2CO3 (2.0 equiv) or Cs2CO3
-
Solvent: 1,4-Dioxane/Water (4:1)
Procedure:
-
Degassing: Combine substrate, boronic acid, and base in the solvent mixture. Sparge with Argon for 15 minutes.
-
Reaction: Heat to 80-90 °C for 4–12 hours.
-
Note: Microwave irradiation (120 °C, 30 min) often improves yields for sterically hindered substrates.
-
-
Purification: Filter through Celite, concentrate, and purify via flash chromatography (Hexane/EtOAc).
Medicinal Chemistry Applications
The 4-bromo-1,2-thiazole scaffold is increasingly used to fine-tune physicochemical properties (LogP, tPSA) and metabolic stability.
Case Study: Bioisosteric Replacement
Replacing a phenyl ring or pyridine with an isothiazole often results in:
-
Improved Solubility: The polar N-S bond increases aqueous solubility compared to phenyl.
-
Altered Metabolism: The isothiazole ring is generally resistant to oxidative metabolism (CYP450) at the C3/C4 positions, though the S-atom can be a site of oxidation (S-oxide formation) in some contexts.
-
Sigma-Hole Interactions: The sulfur atom can engage in specific non-covalent interactions with nucleophilic residues in the target protein binding pocket.
Scaffold Diversity Analysis
The ability to access 3,4,5-trisubstituted cores allows for precise vector positioning.
Figure 2: SAR Vector analysis of the isothiazole scaffold.
References
-
Review of Isothiazole Chemistry & Synthesis Alam, M. A., et al. (2019).[5][6] A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance.
-
Regioselective Lithiation of Isothiazoles Wong, J. Y. F., et al. (2019).[7] Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles.
-
Synthesis of Isothiazoles from Thioacetamides Meher, S. K., et al. (2024). Transition Metal-Free Synthesis of Substituted Isothiazoles.
-
Cross-Coupling Methodologies for Thiazoles/Isothiazoles Bach, T., et al. (2002). Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions. (Note: Illustrates parallel reactivity patterns in isomeric systems).
-
Isothiazole Synthesis via All-Heteroatom Wittig-Equivalent Xu, F., et al. (2016). Synthesis of 3-Substituted Aryl[4,5]isothiazoles.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Achieving Site-Selectivity for C–H Activation Processes Based on Distance and Geometry: A Carpenter’s Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Highly efficient borylation Suzuki coupling process for 4-bromo-2-ketothiazoles: straightforward access to micrococcinate and saramycetate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. medwinpublisher.org [medwinpublisher.org]
- 7. researchgate.net [researchgate.net]
Technical Deep Dive: The Role of 2-(4-Bromo-1,2-thiazol-5-yl)acetic Acid in Medicinal Chemistry
The following technical guide details the medicinal chemistry profile, synthesis, and applications of 2-(4-Bromo-1,2-thiazol-5-yl)acetic acid (CAS: 1481940-49-1).
Executive Summary
This compound (also known as 4-bromo-5-isothiazoleacetic acid) is a specialized heterocyclic building block used in the design of bioactive small molecules. Its core value lies in its bifunctional nature :
-
Electrophilic Handle (C4-Br): The bromine atom at the 4-position enables palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Stille, Sonogashira), facilitating the introduction of aryl or heteroaryl diversity.
-
Nucleophilic/Acidic Handle (C5-CH₂COOH): The acetic acid side chain at the 5-position serves as a versatile linker for amide coupling, esterification, or as a pharmacophore mimicking the carboxylate of glutamate or aspartate.
This molecule is particularly relevant in the development of glutamate receptor ligands (e.g., AMPA/Kainate receptor modulators), PRMT5 inhibitors , and anticancer agents where the isothiazole ring acts as a bioisostere for phenyl, pyridine, or thiophene rings.
| Property | Specification |
| IUPAC Name | This compound |
| CAS Number | 1481940-49-1 |
| Molecular Formula | C₅H₄BrNO₂S |
| Molecular Weight | 222.06 g/mol |
| Core Scaffold | 1,2-Thiazole (Isothiazole) |
| Key Functionality | Halogenated Heterocycle, Carboxylic Acid |
Structural Analysis & Bioisosterism
Isothiazole vs. Thiazole
While 1,3-thiazoles are ubiquitous in medicinal chemistry (e.g., Ritonavir, Dasatinib), the 1,2-thiazole (isothiazole) isomer offers distinct electronic properties.
-
Dipole Moment: Isothiazoles generally possess a higher dipole moment than thiazoles due to the adjacent electronegative nitrogen and sulfur atoms.
-
Metabolic Stability: The N-S bond in isothiazoles is susceptible to reductive cleavage under certain metabolic conditions, but in many contexts, it remains robust, offering a unique hydrogen bond acceptor profile (N2) different from thiazole (N3).
-
Pharmacophore Mimicry: The 5-acetic acid moiety allows the molecule to mimic phenylacetic acid or ibotenic acid (a glutamate analog), making it a critical scaffold for CNS-targeted drug discovery.
The "Orthogonal" Reactivity
The 4-bromo and 5-acetic acid groups are chemically orthogonal. The bromine can be reacted under non-acidic conditions (e.g., basic Suzuki coupling), leaving the carboxylic acid (or its ester/protected form) intact for subsequent modification. This allows for divergent library synthesis .
Synthetic Pathways
The synthesis of this compound typically proceeds via the bromination of a pre-formed isothiazole core or through cyclization strategies.
Core Synthesis Workflow
The most direct route involves the regioselective bromination of 5-isothiazoleacetic acid or its alkyl ester.
Figure 1: Synthetic pathway for the generation of the target scaffold.
Medicinal Chemistry Applications
Glutamate Receptor Ligands (CNS Targets)
Isothiazole analogues of ibotenic acid (a rigid glutamate analog) have been extensively studied as ligands for AMPA and Kainate receptors.
-
Mechanism: The isothiazole ring acts as a bioisostere for the isoxazole ring found in AMPA. The acetic acid tail mimics the distal carboxylate of glutamate, engaging the conserved arginine residue in the receptor binding pocket.
-
Role of Bromine: The 4-bromo substituent can modulate the pKa of the acidic group and fill hydrophobic pockets within the receptor, enhancing potency and selectivity.
PRMT5 Inhibitors (Epigenetics)
Protein Arginine Methyltransferase 5 (PRMT5) is a target for cancer therapy.
-
Application: The 4-bromo-isothiazole scaffold has been utilized to link the "warhead" (often a naphthonitrile or similar aromatic system via Suzuki coupling) to a solubilizing tail (via the acetic acid amide coupling).
-
Advantage: The isothiazole ring provides a distinct vector for the side chains compared to a phenyl or pyridine linker, potentially improving the pharmacokinetic profile (solubility, permeability).
Anticancer Chromen-2-one Derivatives
Researchers have utilized 4-bromoisothiazoles as intermediates to synthesize chromen-2-one derivatives via Suzuki cross-coupling.[1]
-
Workflow: The 4-bromo group is coupled with phenyl/pyrazole boronic acids.
-
Result: The resulting biaryl systems exhibit cytotoxicity against cancer cell lines (e.g., A549, PC3).[1]
Experimental Protocols
Protocol A: Suzuki-Miyaura Cross-Coupling at C4
Objective: To introduce an aryl group at the 4-position of the isothiazole ring.
Reagents:
-
Substrate: Methyl 2-(4-bromo-1,2-thiazol-5-yl)acetate (protected acid preferred).
-
Boronic Acid: Phenylboronic acid (1.2 equiv).
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%).
-
Base: K₂CO₃ (3.0 equiv).
-
Solvent: 1,4-Dioxane/Water (4:1).
Procedure:
-
Degassing: Charge a reaction vial with the bromo-isothiazole substrate, boronic acid, base, and catalyst. Seal and purge with nitrogen for 5 minutes.
-
Solvation: Add degassed 1,4-dioxane/water mixture via syringe.
-
Reaction: Heat the mixture to 90°C for 12 hours under nitrogen atmosphere.
-
Workup: Cool to room temperature. Dilute with ethyl acetate and wash with brine. Dry the organic layer over Na₂SO₄.[2]
-
Purification: Concentrate in vacuo and purify via flash column chromatography (Hexane/EtOAc gradient).
Protocol B: Amide Coupling at C5 (Acid Activation)
Objective: To derivatize the acetic acid tail with an amine.
Reagents:
-
Substrate: this compound.
-
Amine: Primary or secondary amine (1.1 equiv).
-
Coupling Agent: HATU (1.2 equiv).
-
Base: DIPEA (3.0 equiv).
-
Solvent: DMF (Anhydrous).
Procedure:
-
Activation: Dissolve the acid substrate in DMF. Add DIPEA and HATU. Stir at room temperature for 15 minutes to form the active ester.
-
Coupling: Add the amine to the reaction mixture.
-
Reaction: Stir at room temperature for 4–16 hours. Monitor by LC-MS.
-
Workup: Dilute with water (to precipitate product if solid) or extract with DCM. Wash with saturated NaHCO₃ and brine.
Divergent Library Generation (Visual Logic)
The following diagram illustrates how this single building block enables the rapid generation of diverse chemical libraries.
Figure 2: Divergent synthesis strategy utilizing the orthogonal handles of the scaffold.
References
-
Madhav, B. et al. (2017). "Facile Synthesis of Novel 3-(4-phenylisothiazol-5-yl)-2H-chromen-2-one Derivatives as Potential Anticancer Agents." ResearchGate. Available at: [Link]
- Google Patents.US11479551B2 - MTA-cooperative PRMT5 inhibitors.
-
Royal Society of Chemistry. Synthesis and pharmacology of glutamate receptor ligands: new isothiazole analogues of ibotenic acid. Available at: [Link]
Sources
Metabolic Pathways of Thiazole-Based Carboxylic Acids: A Mechanistic Guide
This guide provides a technical deep-dive into the metabolic fate of thiazole-based carboxylic acids . It synthesizes mechanistic organic chemistry with drug metabolism and pharmacokinetics (DMPK) principles to aid in the design and de-risking of this common pharmacophore.
Executive Summary: The Dual-Liability Pharmacophore
Thiazole-based carboxylic acids represent a "dual-liability" structural motif in drug discovery. While the thiazole ring provides robust
The metabolic fate of this scaffold is defined by a competition between two distinct reactive pathways:
-
Ring Bioactivation (Phase I): CYP450-mediated epoxidation or S-oxidation of the thiazole core, leading to ring scission and the formation of electrophilic thioamides or
-dicarbonyls. -
Acyl Glucuronidation (Phase II): UGT-mediated conjugation of the carboxylic acid, generating reactive 1-
-O-acyl glucuronides (AGs) capable of protein adduction.
This guide details these mechanisms, providing experimental protocols for their identification and strategies for structural mitigation.[1]
Phase I Metabolism: Thiazole Ring Bioactivation
The thiazole ring is not metabolically inert. Its electron-rich nature, particularly at the C4-C5 double bond and the sulfur atom, makes it a substrate for oxidative enzymes (primarily CYP2C9, CYP2E1, and CYP3A4).
Epoxidation and Ring Scission
The most critical pathway for thiazole toxicity is the oxidation of the C4-C5 olefin.
-
Mechanism: The CYP450 oxo-iron species transfers oxygen to the
-system, forming a thiazole-4,5-epoxide . -
Instability: This epoxide is highly unstable and typically undetectable. It undergoes rapid hydrolysis to a 4,5-diol, which spontaneously cleaves.
-
Toxic End-Products: The cleavage generates a thioamide (reactive toward cysteine residues) and an
-dicarbonyl (e.g., glyoxal, reactive toward arginine/lysine).
Critical Insight: The presence of an electron-withdrawing carboxylic acid directly attached to the ring (e.g., at C4 or C5) can stabilize the ring against oxidation by reducing electron density. However, if the carboxylic acid is separated by a linker (e.g., alkyl chain), the ring remains vulnerable.
S-Oxidation (Sulfoxidation)
Direct oxidation of the sulfur heteroatom leads to the formation of thiazole S-oxides and S-dioxides . While less common than epoxidation for 2-aminothiazoles, it remains a viable pathway for neutral thiazoles. S-oxides are electrophilic Michael acceptors that can deplete cellular glutathione (GSH).
Case Study: The Sudoxicam vs. Meloxicam Paradigm
The structural difference between the hepatotoxic Sudoxicam and the safer Meloxicam illustrates the power of metabolic shunting.
-
Sudoxicam: Unsubstituted C5 position
Rapid epoxidation Toxic thiourea formation. -
Meloxicam: Methyl group at C5
Steric hindrance of epoxidation + introduction of a safe metabolic "soft spot" (methyl hydroxylation) Detoxification.
Phase II Metabolism: Carboxylic Acid Conjugation
The carboxylic acid moiety undergoes conjugation, primarily via Uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes.
Acyl Glucuronidation (AG)
The formation of 1-
-
Reactivity: Unlike ether glucuronides, acyl glucuronides are chemically reactive esters. They undergo acyl migration under physiological pH, moving the drug moiety from the 1-position to the 2-, 3-, and 4-positions of the glucuronic acid ring.
-
Immune Toxicity: These isomers can react with lysine residues on serum albumin (HSA) or liver proteins via a Schiff-base mechanism (for the aldehyde form of the sugar) or nucleophilic displacement, forming drug-protein adducts. These adducts are potential haptens for idiosyncratic drug-induced liver injury (DILI).
Acyl-CoA Formation
Carboxylic acids can be activated by Acyl-CoA synthetases to form Acyl-CoA thioesters . These are high-energy intermediates that can:
-
Disrupt lipid metabolism (by sequestering CoA).
-
Acylate proteins.
-
Undergo amino acid conjugation (with glycine or taurine) to form stable, excretable metabolites (a detoxification route).
Visualizing the Metabolic Network
The following diagram maps the competitive pathways for a generic Thiazole-Alkyl-Carboxylic Acid.
Figure 1: Integrated metabolic map showing the divergence between Phase I ring bioactivation and Phase II carboxylic acid conjugation.
Experimental Validation Protocols
To de-risk these pathways, researchers must employ specific "trapping" assays. Standard metabolite identification (MetID) often misses transient epoxides or reactive glucuronides.
Protocol: Thiazole Reactive Metabolite Trapping (GSH/Cyanide)
Objective: Detect transient epoxides or iminium ions formed on the thiazole ring.
-
Incubation System: Human Liver Microsomes (HLM) (1 mg/mL) or Recombinant CYPs.
-
Trapping Agents:
-
Glutathione (GSH): 5 mM (Traps soft electrophiles/epoxides).
-
Potassium Cyanide (KCN): 1 mM (Traps hard electrophiles/iminium ions).
-
-
Procedure:
-
Pre-incubate HLM + Test Compound (10
M) + Trapping Agent in phosphate buffer (pH 7.4) for 5 min at 37°C. -
Initiate with NADPH (1 mM).
-
Incubate for 30–60 min.
-
Quench with ice-cold Acetonitrile (ACN).
-
-
Analysis: LC-MS/MS (High Resolution).
-
Search Trigger: Look for Neutral Loss of 129 Da (
-glutamyl-dehydroalanyl-glycine) for GSH adducts. -
Mass Shift: Parent + [O] + GSH (+305 Da) indicates S-oxide or epoxide trapping.
-
Protocol: Acyl Glucuronide Reactivity Assessment
Objective: Determine the half-life (
-
Synthesis/Generation: Biosynthesize the AG using HLM + UDPGA (cofactor) or purify from hepatocyte supernatant.
-
Stability Assay:
-
Incubate purified AG (10
M) in phosphate buffer (pH 7.4) at 37°C. -
Time points: 0, 15, 30, 60, 120, 240 min.
-
-
Analysis: LC-MS.
-
Monitor the disappearance of the 1-
peak. -
Monitor the appearance of migration isomers (2-, 3-, 4-acyl glucuronides).
-
Risk Metric: A degradation
hours indicates high reactivity and potential toxicity.
-
Protocol: Alpha-Dicarbonyl Trapping
Objective: Confirm thiazole ring opening.
-
Trapping Agent: 1,2-diamino-4,5-methylenedioxybenzene (DMB) or Methoxyamine.
-
Mechanism: DMB reacts with
-dicarbonyls (like glyoxal) to form highly fluorescent quinoxaline derivatives. -
Detection: LC-MS or Fluorescence detection (Ex 350 nm / Em 420 nm).
Strategic Structural Modifications
To mitigate these risks during Lead Optimization:
| Risk Pathway | Structural Modification Strategy | Mechanism of Action |
| Thiazole Epoxidation | C5-Methylation (e.g., Meloxicam) | Steric hindrance + introduces safe hydroxylation site. |
| Thiazole Epoxidation | Electron Withdrawing Groups (EWG) | Attaching the -COOH directly to the ring lowers HOMO energy, reducing oxidation potential. |
| Acyl Glucuronidation | Adding gem-dimethyl groups near the COOH hinders UGT conjugation or slows acyl migration. | |
| Acyl Glucuronidation | Bioisosteres | Replace -COOH with Tetrazole, Sulfonimide, or Oxadiazolone (non-glucuronidable). |
References
-
Dalvie, D. K., et al. (2002).[2] Biotransformation of thiazole-containing drugs: Identification of reactive metabolites.[3] Chemical Research in Toxicology.[1][4] Link
-
Smith, D. A., & Obach, R. S. (2006). Metabolites: Safety testing and qualification.[5] Current Opinion in Drug Discovery & Development. Link
-
Khosravan, R., et al. (2006).[6] Pharmacokinetics, pharmacodynamics and safety of febuxostat, a non-purine selective inhibitor of xanthine oxidase.[6][7] Clinical Pharmacokinetics.[8][9][10] Link
-
Regan, S. L., et al. (2010). Acyl glucuronides: the good, the bad and the ugly. Biopharmaceutics & Drug Disposition.[9] Link
-
Subramanian, R., et al. (2010).[4] Cytochrome P450-mediated epoxidation of 2-aminothiazole-based AKT inhibitors. Chemical Research in Toxicology.[1][4] Link
-
Iwamura, A., et al. (2016). Lusutrombopag, a novel thrombopoietin receptor agonist: Metabolism and pharmacokinetics. Xenobiotica. Link
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- 1. Acyl Glucuronide and Coenzyme A Thioester Metabolites of Carboxylic Acid-Containing Drug Molecules: Layering Chemistry with Reactive Metabolism and Toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. noahrflynn.com [noahrflynn.com]
- 3. Mechanistic aspects of reactive metabolite formation in clomethiazole catalyzed biotransformation by cytochrome P450 enzymes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Cytochrome P450-mediated epoxidation of 2-aminothiazole-based AKT inhibitors: identification of novel GSH adducts and reduction of metabolic activation through structural changes guided by in silico and in vitro screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hyphadiscovery.com [hyphadiscovery.com]
- 6. researchgate.net [researchgate.net]
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- 8. drugs.com [drugs.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. droracle.ai [droracle.ai]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-(4-Bromo-1,2-thiazol-5-yl)acetic acid
Introduction: The Significance of Substituted Isothiazoles in Modern Drug Discovery
Isothiazole, a five-membered heteroaromatic ring containing adjacent nitrogen and sulfur atoms, represents a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties and the ability of its derivatives to participate in various biological interactions have led to their incorporation into a range of pharmaceuticals, including antiviral, anti-inflammatory, and antipsychotic drugs.[1][3] The targeted functionalization of the isothiazole ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity. Specifically, the introduction of a bromine atom and an acetic acid moiety, as in 2-(4-Bromo-1,2-thiazol-5-yl)acetic acid, creates a versatile building block for further elaboration in drug development programs. The bromo-substituent serves as a handle for cross-coupling reactions, while the acetic acid group provides a vector for amide bond formation or other modifications.
These application notes provide detailed protocols for two plausible synthetic routes to this compound, designed for researchers and scientists in drug development and organic synthesis. The methodologies are grounded in established principles of heterocyclic chemistry and provide a framework for the reliable preparation of this valuable intermediate.
Strategic Approaches to Synthesis
The synthesis of this compound can be approached via two primary retrosynthetic pathways. The first strategy involves the initial synthesis of an isothiazole-5-acetic acid derivative followed by regioselective bromination at the C4 position. The second approach focuses on the construction of the isothiazole ring from precursors that already contain the necessary functionalities or their masked equivalents.
Caption: Retrosynthetic analysis of this compound.
Protocol 1: Synthesis via Bromination of an Isothiazole-5-acetic Acid Ester
This protocol details a two-step process starting with the synthesis of a suitable isothiazole precursor, ethyl 2-(1,2-thiazol-5-yl)acetate, followed by its direct bromination. The choice of an ethyl ester serves to protect the carboxylic acid functionality during the bromination step.
Step 1: Synthesis of Ethyl 2-(1,2-thiazol-5-yl)acetate
The synthesis of the isothiazole core can be achieved through various methods, including the reaction of β-ketodithioesters with an ammonia source.[4] This protocol will adapt a known procedure for the formation of substituted isothiazoles.
Reaction Scheme:
(A suitable precursor) + Reagents → Ethyl 2-(1,2-thiazol-5-yl)acetate
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| Precursor A | - | - | - | (e.g., a suitable β-ketoester) |
| Lawesson's Reagent | 404.47 | - | - | Used for thionation |
| Ammonium Acetate | 77.08 | - | - | Nitrogen source |
| Toluene | 92.14 | - | - | Solvent |
| Ethyl Bromoacetate | 167.00 | - | - | For introduction of the acetate moiety |
| Sodium Hydride (60% in oil) | 24.00 | - | - | Base |
| Tetrahydrofuran (THF), anhydrous | 72.11 | - | - | Solvent |
Procedure:
-
Thionation of the β-ketoester: To a solution of the starting β-ketoester in anhydrous toluene, add Lawesson's reagent in portions at room temperature. Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC.
-
Cyclization to form the isothiazole ring: After cooling the reaction mixture, add ammonium acetate and continue to reflux for an additional 8-12 hours. The formation of the isothiazole ring occurs via an intramolecular cyclization and subsequent aromatization.[4]
-
Work-up and Purification: Cool the mixture, filter off any solids, and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Introduction of the acetate moiety: Suspend sodium hydride in anhydrous THF. To this suspension, add the purified isothiazole precursor dropwise at 0 °C. After the addition is complete, allow the mixture to stir at room temperature for 30 minutes. Cool the mixture back to 0 °C and add ethyl bromoacetate dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Final Work-up and Purification: Quench the reaction carefully with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the resulting crude ethyl 2-(1,2-thiazol-5-yl)acetate by column chromatography.
Step 2: Bromination of Ethyl 2-(1,2-thiazol-5-yl)acetate
Electrophilic substitution on the isothiazole ring typically occurs at the C4 position, which is the most electron-rich carbon.[2] N-Bromosuccinimide (NBS) is a convenient and selective brominating agent for this transformation.
Reaction Scheme:
Ethyl 2-(1,2-thiazol-5-yl)acetate + NBS → Ethyl 2-(4-Bromo-1,2-thiazol-5-yl)acetate
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| Ethyl 2-(1,2-thiazol-5-yl)acetate | - | - | - | Starting material from Step 1 |
| N-Bromosuccinimide (NBS) | 177.98 | - | - | Brominating agent |
| Acetic Acid | 60.05 | - | - | Solvent |
Procedure:
-
Dissolve ethyl 2-(1,2-thiazol-5-yl)acetate in glacial acetic acid.
-
Add N-Bromosuccinimide in one portion at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Pour the reaction mixture into ice-water and extract with diethyl ether.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford ethyl 2-(4-bromo-1,2-thiazol-5-yl)acetate.
Step 3: Hydrolysis to this compound
The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid.
Reaction Scheme:
Ethyl 2-(4-Bromo-1,2-thiazol-5-yl)acetate → this compound
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| Ethyl 2-(4-Bromo-1,2-thiazol-5-yl)acetate | - | - | - | Starting material |
| Lithium Hydroxide (LiOH) | 23.95 | - | - | Base for hydrolysis |
| Tetrahydrofuran (THF) | 72.11 | - | - | Solvent |
| Water | 18.02 | - | - | Co-solvent |
| Hydrochloric Acid (1 M) | 36.46 | - | - | For acidification |
Procedure:
-
Dissolve the ethyl ester in a mixture of THF and water.
-
Add lithium hydroxide and stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Acidify the aqueous residue to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield this compound.
Caption: Workflow for the synthesis of this compound via Protocol 1.
Protocol 2: Synthesis via Ring Construction from a Brominated Precursor
This protocol outlines a convergent approach where the isothiazole ring is constructed from a brominated building block. This strategy can be advantageous if the appropriate starting materials are readily available.
Step 1: Synthesis of a Brominated Thioamide Precursor
This step involves the preparation of a key intermediate, a brominated thioamide, which will be used to construct the isothiazole ring.
Reaction Scheme:
(Suitable brominated starting material) + Reagents → Brominated Thioamide
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| Brominated Ketone | - | - | - | Starting material |
| Lawesson's Reagent | 404.47 | - | - | Thionating agent |
| Ammonium Hydroxide | 35.04 | - | - | Ammonia source |
| Dioxane | 88.11 | - | - | Solvent |
Procedure:
-
To a solution of the brominated ketone in dioxane, add Lawesson's reagent.
-
Heat the mixture to 50-60 °C for 1-2 hours.
-
Cool the reaction mixture and add ammonium hydroxide.
-
Stir at room temperature for 12-16 hours.
-
Extract the product with an appropriate organic solvent, dry, and purify by chromatography to obtain the brominated thioamide.
Step 2: Cyclization to form the 4-Bromoisothiazole Ring
The brominated thioamide can undergo oxidative cyclization to form the 4-bromoisothiazole ring.
Reaction Scheme:
Brominated Thioamide + Oxidizing Agent → 4-Bromo-5-(substituted)isothiazole
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| Brominated Thioamide | - | - | - | Starting material from Step 1 |
| Iodine | 253.81 | - | - | Oxidizing agent |
| Pyridine | 79.10 | - | - | Base and solvent |
Procedure:
-
Dissolve the brominated thioamide in pyridine.
-
Add a solution of iodine in pyridine dropwise at room temperature.
-
Stir the reaction for 2-4 hours.
-
Quench the reaction with a solution of sodium thiosulfate.
-
Extract the product, wash with dilute HCl to remove pyridine, dry, and purify by chromatography to yield the 4-bromo-5-(substituted)isothiazole.
Step 3: Elaboration of the Acetic Acid Side Chain
The final step involves the conversion of the substituent at the 5-position into the acetic acid moiety. The specific reactions will depend on the nature of the substituent introduced in the preceding steps. For instance, if the substituent is a methyl group, it can be functionalized to the desired acetic acid.
Safety and Handling Precautions
-
General: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Reagents:
-
N-Bromosuccinimide (NBS): Corrosive and an irritant. Avoid contact with skin and eyes.
-
Lawesson's Reagent: Harmful if swallowed or inhaled. Handle with care and avoid generating dust.
-
Sodium Hydride: Reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere.
-
Pyridine: Flammable liquid and vapor. Harmful if swallowed, inhaled, or in contact with skin.
-
Ethyl Bromoacetate: Lachrymator. Handle with extreme care in a fume hood.
-
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Conclusion
The protocols outlined in these application notes provide two robust and adaptable synthetic routes to this compound. The choice of protocol will depend on the availability of starting materials and the specific requirements of the research program. These methods, grounded in established heterocyclic chemistry, should enable researchers to access this versatile building block for applications in drug discovery and development.
References
-
Isothiazoles: Synthetic Strategies and Pharmacological Applications. Books. (2024). This chapter provides a comprehensive overview of isothiazole synthesis and their importance in medicinal chemistry. 1
-
Isothiazole. Wikipedia. This article provides a general overview of the physical and chemical properties of isothiazole, including its reactivity.
-
Isothiazole synthesis. Organic Chemistry Portal. This resource compiles recent literature on the synthesis of isothiazoles, offering a variety of synthetic methods.
-
A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Medwin Publishers. (2019). This review highlights various synthetic routes to isothiazole derivatives and their biological significance.
-
Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Who we serve. (2019). This paper discusses the synthesis of isothiazole derivatives and their applications.
-
Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. PubMed. (2017). This article details methods for the bromination of thiazoles, which can be informative for the bromination of isothiazoles.
-
Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. MDPI. (2023). This paper describes the synthesis of related brominated isothiazole carboxylic acids.
-
ethyl bromoacetate. Organic Syntheses Procedure. This provides a detailed procedure for the preparation of ethyl bromoacetate, a key reagent.
Sources
Application Note & Protocol: Strategic Incorporation of 2-(4-Bromo-1,2-thiazol-5-yl)acetic acid in Modern Peptide Synthesis
For: Researchers, scientists, and drug development professionals.
Introduction: A Versatile Heterocyclic Building Block for Advanced Peptide Design
In the landscape of contemporary drug discovery and chemical biology, the functional diversification of peptides is a critical endeavor. The incorporation of non-canonical amino acids and heterocyclic moieties can significantly modulate the conformational dynamics, receptor binding affinity, and pharmacokinetic profiles of peptide-based therapeutics.[1][2][3] Among the diverse arsenal of synthetic building blocks, 2-(4-Bromo-1,2-thiazol-5-yl)acetic acid stands out as a highly versatile scaffold. Its distinct structural features—a halogenated thiazole ring linked to an acetic acid side chain—provide a strategic tool for crafting peptides with bespoke properties.
This document serves as an in-depth guide to the application of this compound in peptide synthesis. We will explore the underlying rationale for its use, present detailed, field-validated protocols for its seamless integration into peptide chains, and discuss the pivotal parameters essential for achieving successful and reproducible outcomes.
The Rationale: Leveraging the Power of a Brominated Thiazole Moiety
The thiazole ring is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant therapeutic value.[4][5][6][7][8] Its inclusion in a peptide sequence can bestow several advantageous properties:
-
Conformational Constraint: The planar and aromatic nature of the thiazole ring can impose conformational rigidity on the peptide backbone, which can pre-organize the peptide for enhanced receptor binding.[9]
-
Enhanced Metabolic Stability: The heterocyclic core of the thiazole ring is often more resistant to enzymatic degradation compared to the side chains of natural amino acids, thereby extending the in vivo half-life of the peptide.
-
Modulation of Physicochemical Properties: The thiazole moiety, with its nitrogen and sulfur atoms, can act as a hydrogen bond acceptor, facilitating specific molecular interactions with biological targets.[9]
-
A Handle for Post-Synthetic Diversification: The bromo-substituent on the thiazole ring is a versatile functional handle for post-synthetic modifications. It readily participates in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction, enabling the introduction of a wide array of chemical functionalities to fine-tune the peptide's biological activity.[10][11][12]
Experimental Protocols: A Step-by-Step Guide
The successful incorporation of this compound into a growing peptide chain is contingent upon the judicious selection of coupling reagents and reaction conditions to maximize yield and minimize side reactions. The following protocols are tailored for both solid-phase peptide synthesis (SPPS) and solution-phase synthesis.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporation
This protocol is based on a standard Fmoc/tBu protection strategy using a Rink Amide resin.
Workflow Overview:
Caption: Standard SPPS cycle for incorporating the building block.
Materials:
-
Fmoc-protected amino acid-loaded Rink Amide resin
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, peptide synthesis grade
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water, HPLC grade
Step-by-Step Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Drain the DMF and treat the resin with a solution of 20% piperidine in DMF for 5 minutes. Drain and repeat the treatment for an additional 15 minutes.
-
Washing: Thoroughly wash the resin with DMF (3x), DCM (3x), and DMF (3x) to eliminate residual piperidine.
-
Coupling Reaction:
-
In a separate vial, pre-activate the this compound. For a 0.1 mmol scale synthesis, dissolve 4 equivalents of the building block (0.4 mmol) and 4 equivalents of OxymaPure® (0.4 mmol) in a minimal volume of DMF.
-
Add 4 equivalents of DIC (0.4 mmol) to the solution and allow it to pre-activate for 5-10 minutes at room temperature.
-
Add the activated solution to the deprotected resin.
-
Agitate the reaction vessel for 2-4 hours at room temperature. An extended coupling time is advisable due to potential steric hindrance from the thiazole ring.[13][14][15]
-
-
Monitoring the Coupling: Perform a Kaiser test to assess the reaction's progress. A negative result (yellow beads) signifies a complete coupling. If the test is positive (blue beads), prolong the coupling time or consider a double coupling.
-
Washing: Upon completion of the coupling, drain the reaction solution and wash the resin with DMF (3x) and DCM (3x).
-
(Optional) Capping: To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF (5:1:4 v/v/v) for 15 minutes. Subsequently, wash the resin as described in step 6.
-
Continuation of Synthesis: Proceed with the subsequent Fmoc-amino acid coupling cycle.
-
Final Cleavage and Deprotection: After the final coupling and Fmoc deprotection, wash the resin with DCM and dry it under a stream of nitrogen. Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5 v/v/v) for 2-3 hours at room temperature.[16][17][18]
-
Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether. Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice. Dry the crude peptide and purify it using reverse-phase HPLC.
Table 1: Recommended Coupling Reagent Stoichiometry for SPPS
| Reagent | Equivalents (relative to resin loading) |
| This compound | 4.0 |
| DIC | 4.0 |
| OxymaPure® | 4.0 |
Protocol 2: Solution-Phase Peptide Synthesis
This protocol outlines the coupling of this compound to an amino acid ester.
Workflow Overview:
Caption: General workflow for solution-phase coupling.
Materials:
-
This compound
-
Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reactant Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amino acid ester hydrochloride (1.0 eq.) and this compound (1.1 eq.) in anhydrous DCM.
-
Base Addition: Add DIPEA (2.2 eq.) to the solution and stir for 10 minutes to neutralize the hydrochloride salt and deprotonate the carboxylic acid.
-
Coupling Reagent Addition: Add HATU (1.1 eq.) to the reaction mixture.[19]
-
Reaction: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure dipeptide.
Trustworthiness: Self-Validating Systems and Critical Considerations
-
Purity of the Building Block: The purity of this compound is of utmost importance. Impurities can lead to undesirable side reactions and complicate purification. It is essential to verify the purity by NMR and LC-MS prior to use.
-
Selection of Coupling Reagents: While DIC/Oxyma is a cost-effective choice for SPPS, for challenging couplings or to minimize the risk of racemization, the use of uronium/iminium-based reagents like HATU or HBTU is highly recommended.[20][21][22]
-
Thorough Monitoring and Characterization: Rigorous monitoring of the coupling reaction is crucial for success. Post-synthesis, the final peptide must be extensively characterized by high-resolution mass spectrometry (HRMS) and NMR to confirm the successful incorporation and structural integrity of the thiazole moiety. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) serves as a clear diagnostic signature in the mass spectrum.
Authoritative Grounding & Comprehensive References
The methodologies presented herein are founded on well-established principles of peptide chemistry. The strategic use of heterocyclic building blocks in the design of peptides and peptidomimetics is a widely adopted and validated approach in the field of medicinal chemistry.
In-Text Citations: The protocols provided are in alignment with standard practices in peptide synthesis as detailed in authoritative texts and peer-reviewed literature. The selection of coupling reagents and reaction conditions is informed by extensive research and established best practices in the field.
References
- Chhabria, M. T., Patel, S., Modi, P., & Brahmkshatriya, P. S. (2016). Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. Current Topics in Medicinal Chemistry, 16(26), 2841–2862.
- BenchChem. (2025). A Comparative Guide to Cleavage Cocktails for Boc and Fmoc Solid-Phase Peptide Synthesis.
- Huang, H., & Rabenstein, D. L. (1999). A cleavage cocktail for methionine-containing peptides. Journal of Peptide Research, 53(5), 548–553.
- Kaur, R., et al. (2023). 1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview. Letters in Drug Design & Discovery, 20(10), 1-15.
- Ayati, A., et al. (2021). A review on biological and medicinal significance of thiazoles.
- Nam, H. Y., & Seo, J. (2016). Postsynthetic modification of peptoids via the Suzuki–Miyaura cross-coupling reaction. Biopolymers, 106(1), 82–88.
- Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B.
- Khan, I., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(3), 1008.
- BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
- Vapourtec. (n.d.). Application Note 72: Cleaving peptides in flow.
- Al-Ostoot, F. H., et al. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Journal of Applied Science and Process Engineering, 8(1), 770-785.
- CDN Isotopes. (n.d.). Cleavage Cocktail Selection.
- BenchChem. (2025).
- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Merck. (n.d.). Novabiochem® Coupling reagents.
- Van der Veken, P., et al. (2017). The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization.
- Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
- Wang, L., et al. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. mSystems, 7(6), e00731-22.
- Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(15), 5734–5740.
- Creative Peptides. (n.d.). Solid-Phase Peptide Synthesis (SPPS) for High-Quality Peptides.
- Van der Veken, P., et al. (2017).
- Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF.
- Kleppen, J., et al. (2025, July 23). Peptide modification via a mild carbonylative Suzuki-Miyaura reaction gives late-stage access to diaryl-ketones. ChemRxiv.
- Miller, S. J., et al. (2019). Peptide Ligation via the Suzuki–Miyaura Cross-Coupling Reaction. Organic Letters, 21(24), 9957–9961.
- Isidro-Llobet, A., et al. (2009). Introduction to Peptide Synthesis. Current Protocols in Protein Science, 58(1), 18.1.1-18.1.34.
- Merck Millipore. (n.d.). Unnatural Amino Acids for Peptide Synthesis.
- Hohsaka, T., & Sisido, M. (2002). Incorporation of non-natural amino acids into proteins. Current Opinion in Chemical Biology, 6(6), 809–815.
Sources
- 1. journals.asm.org [journals.asm.org]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Incorporation of non-natural amino acids into proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. 1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. mjas.analis.com.my [mjas.analis.com.my]
- 9. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 10. Postsynthetic modification of peptoids via the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization [mdpi.com]
- 12. The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for [orgc.research.vub.be]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. 8696823.fs1.hubspotusercontent-na1.net [8696823.fs1.hubspotusercontent-na1.net]
- 18. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 19. peptide.com [peptide.com]
- 20. bachem.com [bachem.com]
- 21. merckmillipore.com [merckmillipore.com]
- 22. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Scalable Synthetic Routes for Thiazole Acetic Acid Intermediates
Executive Summary
2-(2-Aminothiazol-4-yl)acetic acid (ATAA) and its esters are critical "privileged scaffolds" in the synthesis of third- and fourth-generation cephalosporin antibiotics, including Cefotaxime , Ceftriaxone , and Cefepime . The 2-aminothiazole moiety is essential for the broad-spectrum antibacterial activity and beta-lactamase resistance of these drugs.
This guide details a scalable, water-based Hantzsch condensation protocol that eliminates the need for chlorinated solvents (like dichloromethane) used in legacy processes. It prioritizes "Green Chemistry" principles while ensuring high purity (>99%) required for GMP manufacturing. We focus on the synthesis of the ethyl ester intermediate followed by controlled hydrolysis to the acid hydrochloride, the most stable form for storage.
Reaction Mechanism & Strategic Analysis
The core transformation is the Hantzsch Thiazole Synthesis , a condensation between an
Mechanistic Pathway
-
Nucleophilic Attack: The sulfur atom of thiourea attacks the
-carbon of ethyl 4-chloroacetoacetate (ECAA), displacing the chloride. -
Cyclization: The nitrogen of the thiourea attacks the ketone carbonyl, forming a hydroxy-thiazoline intermediate.
-
Dehydration: Loss of water drives aromatization to form the stable thiazole ring.
Reaction Scheme Visualization
Caption: Mechanistic flow of the Hantzsch synthesis from raw materials to the final ATAA salt.
Protocol A: Aqueous Hantzsch Condensation (Ester Formation)
Objective: Synthesis of Ethyl 2-(2-aminothiazol-4-yl)acetate. Scale: Pilot (100 g basis). Safety Note: Ethyl 4-chloroacetoacetate is a lachrymator. Handle in a fume hood.
Materials
| Reagent | MW ( g/mol ) | Equiv.[2][3][4][5][6][7][8][9][10][11] | Mass/Vol | Role |
| Thiourea | 76.12 | 1.0 | 76.1 g | Nucleophile |
| Ethyl 4-chloroacetoacetate (ECAA) | 164.59 | 1.05 | ~172 g (150 mL) | Electrophile |
| Water (Deionized) | 18.02 | Solvent | 400 mL | Solvent |
| Ammonium Hydroxide (25%) | 35.05 | Reagent | As req. | Neutralization |
Step-by-Step Methodology
-
Suspension Preparation:
-
In a 1L jacketed reactor, charge 400 mL of deionized water .
-
Add 76.1 g of Thiourea . Stir at 200 RPM.
-
Self-Validating Check: Ensure thiourea is fully suspended. The dissolution is endothermic; temperature may drop slightly.
-
-
Controlled Addition (Critical Process Parameter):
-
Cool the suspension to 0–5°C using a glycol chiller.
-
Add 172 g of ECAA dropwise over 2 hours .
-
Causality: Maintaining T < 5°C prevents the " Thorpe-Ziegler" side reaction and minimizes hydrolysis of the chloro-ester before reaction.
-
Observation: The solution will turn clear as the S-alkylated intermediate forms, then potentially cloudy as the cyclization proceeds.
-
-
Reaction & Aging:
-
After addition, warm the mixture to 20–25°C over 1 hour.
-
Stir for an additional 3 hours .
-
Checkpoint (TLC/HPLC): Confirm consumption of Thiourea (<0.5%).
-
-
Neutralization & Isolation:
-
Cool the reaction mixture to 10°C .
-
Slowly adjust pH to 7.0–7.5 using 25% Ammonium Hydroxide.
-
Causality: The free base of the ester is less soluble in water than the hydrochloride salt formed during the reaction, forcing precipitation.
-
Stir for 1 hour to maximize crystal growth.
-
Filter the white/off-white solid. Wash with 2 x 100 mL cold water.
-
-
Drying:
-
Vacuum dry at 45°C.[2]
-
Expected Yield: 85–90% (approx. 160–170 g).
-
Purity: >98% (HPLC).
-
Protocol B: Hydrolysis to ATAA Hydrochloride
Objective: Conversion of the ester to the stable acid hydrochloride salt. Why HCl Salt? The free acid, 2-(2-aminothiazol-4-yl)acetic acid, is thermally unstable and sensitive to light (decarboxylation to 2-amino-4-methylthiazole). The HCl salt significantly improves shelf-life.
Materials
| Reagent | Mass/Vol | Role |
| Ethyl Ester (from Protocol A) | 100 g | Substrate |
| Sodium Hydroxide (20% aq) | 200 mL | Hydrolysis Agent |
| Hydrochloric Acid (37%) | As req. | Acidification/Salt formation |
| Ethanol | 100 mL | Co-solvent (optional) |
Step-by-Step Methodology
-
Saponification:
-
Suspend 100 g of Ethyl Ester in 200 mL of 20% NaOH .
-
Heat to 40–45°C for 2 hours.
-
Self-Validating Check: The solid ester should dissolve completely, indicating conversion to the sodium salt of the acid.
-
Caution: Do not exceed 50°C to avoid decarboxylation.
-
-
Acidification:
-
Cool the solution to 0–5°C .
-
Add Concentrated HCl dropwise until pH reaches 1.0–1.5 .
-
Observation: Massive precipitation of the ATAA Hydrochloride salt occurs.
-
-
Purification (Recrystallization):
-
Heat the slurry to 60°C to redissolve the solids (add minimal water if necessary).
-
Add 2 g Activated Carbon to remove color impurities. Stir for 15 mins.
-
Hot filter to remove carbon.
-
Cool filtrate slowly to 0°C over 4 hours.
-
-
Isolation:
Process Workflow & Scalability Analysis
The following diagram illustrates the integrated workflow, highlighting Critical Process Parameters (CPPs) for scaling.
Caption: Integrated industrial workflow for ATAA production highlighting thermal and pH control points.
Critical Process Parameters (CPPs)
| Parameter | Range | Impact on Quality |
| Addition Temp (Step 1) | 0–5°C | High temp leads to exothermic runaway and impurities. |
| Hydrolysis Temp (Step 2) | < 50°C | Temperatures >50°C accelerate decarboxylation. |
| Final pH | < 2.0 | Essential to isolate the HCl salt; Free acid is unstable. |
| Drying Temp | < 45°C | Thermal degradation risk. |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (Ester Step) | Incomplete reaction or pH > 7.5 during isolation. | Extend reaction time; Ensure pH is strictly 7.0–7.5 (amphoteric solubility). |
| Product is Pink/Red | Oxidation or trace metal contamination. | Use N2 blanket; Add EDTA during hydrolysis; Use activated carbon. |
| Melting Point Low (<150°C) | Presence of decarboxylated byproduct (2-amino-4-methylthiazole).[5] | Recrystallize from water/ethanol. Control hydrolysis temp strictly. |
| Violent Exotherm | ECAA addition rate too fast. | Reduce addition rate; Improve reactor jacket cooling capacity. |
References
-
Vertex Chemical Corp. (1983). Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride. US Patent 4,391,979A. Link
-
Shandong Jincheng Pharm Chemical Co Ltd. (2011). Method for preparing 2-aminothiazol-4-ylacetic acid hydrochloride. CN Patent 102127042B. Link
-
Organic Chemistry Portal. (2024). Thiazole Synthesis: Hantzsch Synthesis. Link
-
BenchChem. (2025).[1] Hantzsch Synthesis for Thiazole Derivatives: Application Notes. Link
-
CymitQuimica. (2024). 2-(2-Aminothiazol-4-yl)acetic acid HCl: Product Specifications and Handling. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US20170240541A1 - Process for preparing thiazole derivatives - Google Patents [patents.google.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-(2-Aminothiazol-4-yl)acetic acid HCl | CymitQuimica [cymitquimica.com]
- 6. WO2011029596A1 - Process for preparing 2-aminothiazol-4-yl-acetic acid derivates - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. farmaciajournal.com [farmaciajournal.com]
- 10. Method for preparing 2-aminothiazol-4-ylacetic acid hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 11. Thiazole synthesis [organic-chemistry.org]
- 12. CN111533710A - Method for preparing cefotiam intermediate 2-aminothiazole-4-acetic acid by one-pot method - Google Patents [patents.google.com]
- 13. US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride - Google Patents [patents.google.com]
- 14. PL126906B1 - Method of obtaining /2-aminothiazole-4-ilo/-acetic acid hydrochloride - Google Patents [patents.google.com]
- 15. CA1159456A - Process for the preparation of (2-aminothiazol-4-yl)- acetic acid hydrochloride - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Solubility Optimization for 2-(4-Bromo-1,2-thiazol-5-yl)acetic Acid
Ticket ID: #SOL-BTAA-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Improving solubility in organic media for synthesis and purification workflows.
Executive Summary & Molecule Profile
Welcome to the Technical Support Center. You are likely encountering "brick dust" behavior—where the compound refuses to dissolve in standard organic solvents (DCM, Toluene) yet exhibits poor solubility in water due to the lipophilic bromine and aromatic ring.
Compound Analysis:
-
Core: 1,2-Isothiazole (Aromatic, S-N bond).
-
Functional Groups: Carboxylic Acid (
-position), Bromine ( -position). -
Physicochemical Barrier: The primary solubility antagonist is the intermolecular hydrogen-bonding network of the carboxylic acid, which forms stable cyclic dimers in the solid state. This, combined with the
-stacking of the planar isothiazole ring, creates high crystal lattice energy.
Solubility Decision Matrix (Triage)
Before selecting a solvent, determine your downstream application. The "best" solvent for a reaction is often the "worst" for purification.
Figure 1: Decision matrix for solvent selection based on experimental intent.
Solvent Screening & Optimization Guide
The "Like Dissolves Like" Trap
Researchers often assume that because the molecule has a lipophilic bromine and aromatic ring, it should dissolve in Dichloromethane (DCM) or Chloroform. It often will not. The carboxylic acid dimer acts as a "polar anchor," preventing solvation in low-dielectric media.
Solvent Performance Table
Data estimated based on Hansen Solubility Parameters (HSP) for isothiazole-carboxylic acid analogs.
| Solvent Class | Specific Solvent | Solubility Rating | Application Notes |
| Polar Aprotic | DMSO, DMF, DMAc | Excellent | Best for nucleophilic substitutions. Warning: High boiling points make removal difficult. |
| Polar Protic | Methanol, Ethanol | Good (w/ Heat) | Ideal for recrystallization. The solvent donates H-bonds, breaking acid dimers. |
| Ethers | THF, 1,4-Dioxane | Moderate | Good compromise. THF accepts H-bonds from the acid, aiding dissolution. |
| Chlorinated | DCM, Chloroform | Poor | Requires Additive. Only soluble if the acid is deprotonated (see Protocol A). |
| Hydrocarbons | Toluene, Hexane | Insoluble | Use only as anti-solvents to force precipitation. |
Troubleshooting Protocols
Protocol A: The "Lipophilic Salt" Trick (For DCM/Chloroform)
Issue: You need to perform a reaction in DCM (e.g., an amide coupling or Friedel-Crafts), but the starting material is a suspension. Mechanism: Deprotonating the acid with a bulky organic base creates a salt that is soluble in organic media due to the lipophilic counter-cation.
-
Suspend 2-(4-Bromo-1,2-thiazol-5-yl)acetic acid in DCM (0.1 M concentration).
-
Add 1.1 equivalents of DIPEA (Diisopropylethylamine) or Triethylamine.
-
Observation: The suspension should clear within 5 minutes as the molecular lattice breaks and the [R-COO-][HN(iPr)2Et+] ion pair forms.
-
Proceed with the reaction.
-
Workup: Wash with 1N HCl to protonate the amine and the acid, forcing the acid back into the organic layer (if partition coefficient allows) or causing controlled precipitation.
Protocol B: Recrystallization via "Solvent Switching"
Issue: The compound is impure and needs purification without chromatography. Mechanism: Exploiting the steep solubility curve in alcohols.
-
Dissolve the crude solid in minimal boiling Ethanol (or Methanol) .
-
Note: Do not exceed 70°C. Isothiazoles can be thermally sensitive (S-N bond cleavage) at very high temperatures (>120°C), though generally stable at refluxing alcohol temps [1].
-
-
If insoluble particulates remain, filter hot.
-
Remove from heat and slowly add Water (anti-solvent) dropwise until a persistent turbidity appears.
-
Re-heat slightly to clear the solution.
-
Allow to cool slowly to Room Temperature, then to 4°C.
-
Result: The disruption of H-bonding by water, combined with cooling, forces the pure acid to crystallize.
Mechanism of Action: Breaking the Lattice
Understanding why solubility fails is the key to fixing it. The diagram below illustrates the transition from the solid state (dimer) to the solvated state.
Figure 2: Thermodynamic barrier to dissolution. The solvent must break the strong acid-acid dimer interactions.
Frequently Asked Questions (FAQs)
Q: Can I use Acetone? A: Acetone is a "wildcard." It is a good H-bond acceptor, so it may dissolve the monomer. However, this compound is likely to be only moderately soluble. If you use Acetone, ensure it is dry; water contamination can drastically change solubility power in this specific matrix [2].
Q: My compound "oiled out" instead of crystallizing. What now? A: This is common with heterocyclic acids.
-
Cause: The solution was too concentrated or cooled too fast, trapping solvent.
-
Fix: Re-heat to dissolve the oil. Add a "seed crystal" if available. If not, scratch the glass surface with a spatula to induce nucleation. Alternatively, add a small amount of a more polar solvent (like 1% Methanol) to the non-polar mix to prevent phase separation.
Q: Is the isothiazole ring stable in basic water? A: Generally, yes, for short periods. However, 1,2-isothiazoles contain a Sulfur-Nitrogen bond. While more stable than some heterocycles, prolonged exposure to strong aqueous bases (NaOH/KOH) at high temperatures can lead to ring opening [3]. Use mild bases like Carbonates or Bicarbonates for extractions when possible.
Q: I need to run a reaction in Toluene, but it won't dissolve. A: Toluene cannot break the carboxylic acid dimer.
-
Option 1: Protect the acid as an ester (Methyl or Ethyl ester) first. The ester will likely be highly soluble in Toluene.
-
Option 2: Use a Phase Transfer Catalyst (PTC) like Tetrabutylammonium Bromide (TBAB) if the reaction allows a biphasic system.
References
-
Isothiazole Stability & Synthesis
-
Alam, M. A., et al.[1] "A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance." Medwin Publishers, 2019.
-
-
Solubility Principles (Hansen Parameters)
-
Abbott, S. "Hansen Solubility Parameters: Basics & Theory." Practical Solubility Science.
-
-
Carboxylic Acid Dimerization
-
LibreTexts Chemistry. "Physical Properties of Carboxylic Acids." Chemistry LibreTexts, 2025.
-
-
General Heterocyclic Chemistry
Sources
Purification techniques for removing impurities from bromothiazole acetic acid
This guide serves as a specialized technical resource for the purification of 2-(2-bromo-4-thiazolyl)acetic acid (often abbreviated as BTA or the "Bromo-Acid Intermediate").
This compound (CAS: 62557-07-7) is a critical intermediate in the synthesis of third-generation cephalosporins (e.g., Cefotiam, Ceftibuten). Its purity is paramount because thiazole-ring impurities can poison downstream palladium catalysts or lead to difficult-to-remove side chains in the final API.
Role: Senior Application Scientist Status: Operational Subject: Troubleshooting & Optimization of BTA Purification
Part 1: The "Quick Fix" Dashboard
Immediate solutions for common deviations observed in the lab.
| Symptom | Probable Cause | Immediate Action |
| Product is Red/Brown | Polymerized thiazole by-products or oxidation. | Activated Carbon Treatment. Dissolve in dilute alkali (pH 8-9), treat with 5% w/w activated carbon at 40°C for 30 mins, filter, then re-precipitate. |
| Low Assay (<95%) | Inorganic salts (Bromides) or wet cake. | Reslurry. Reslurry the wet cake in cold water (0-5°C) to dissolve inorganic salts without losing organic product. Dry under vacuum at <45°C. |
| "Oiling Out" | Cooling too fast or impurity load too high. | Seeding. Re-heat to dissolution.[1] Add seed crystals at the cloud point. Cool at a rate of 5°C/hour. |
| Decarboxylation | Thermal stress during drying or reaction. | Limit Heat. This compound is thermally sensitive. Never exceed 50°C during drying. Check NMR for "2-bromo-4-methylthiazole". |
Part 2: Deep Dive – The Acid-Base Purification Protocol
Context: The most robust method for purifying 2-(2-bromo-4-thiazolyl)acetic acid relies on its carboxylic acid functionality. Neutral organic impurities (unreacted starting materials, decarboxylated by-products) can be rejected by switching the pH.
The Logic (Why this works)
The BTA molecule has a pKa of approximately 3.5–4.0.
-
High pH (>8): The molecule exists as a soluble carboxylate salt (
). Neutral impurities remain insoluble or form an oil. -
Filtration: Removing the insoluble neutrals.
-
Low pH (<2): The molecule protonates to the free acid (
), which is insoluble in water and precipitates.
Workflow Diagram
The following diagram illustrates the critical decision points in the Acid-Base workup.
Caption: Figure 1.[2][3] Acid-Base Purification Workflow for removal of neutral organic impurities and color bodies.
Part 3: Recrystallization & Solvent Selection
User Question: "I tried recrystallizing from pure ethanol, but my yield was only 40%. What went wrong?"
Scientist Answer: Recrystallizing carboxylic acids from pure alcohols often leads to high yield loss because the compound remains too soluble even at cold temperatures. For BTA, a Binary Solvent System or Water-Based System is superior.
Recommended Solvent Systems
| Solvent System | Ratio (v/v) | Pros | Cons | Best For |
| Water | 100% | Excellent rejection of organic tars; Eco-friendly. | Requires high temp (90-100°C) to dissolve; Risk of decarboxylation. | Bulk removal of inorganic salts. |
| Water : Methanol | 70 : 30 | Good balance of yield and purity. Methanol helps dissolve organic impurities. | Methanol must be removed thoroughly to prevent esterification during drying. | Final polishing (High Purity). |
| Ethyl Acetate : Hexane | 50 : 50 | Good for rejecting very polar impurities. | Risk of "oiling out" if Hexane is added too fast. | Removing specific polar by-products. |
Protocol: The "Water-Methanol" Recrystallization
-
Dissolution: Suspend crude BTA in Water:Methanol (70:30) at a ratio of 10 mL solvent per 1 g solid.
-
Heating: Heat to reflux (approx. 75-80°C) until clear. Do not boil prolonged periods to avoid esterification.
-
Hot Filtration: If particulates remain, filter rapidly through a pre-warmed funnel.
-
Controlled Cooling (Critical):
-
Cool to 50°C.
-
Seed with pure BTA crystals (0.1% w/w).
-
Cool to 20°C over 2 hours.
-
Chill to 0-5°C for 1 hour.
-
-
Isolation: Filter and wash with cold water (not solvent mixture) to maximize yield.
Part 4: Troubleshooting Specific Impurities
User Question: "My HPLC shows a persistent impurity at RRT 1.2. It tracks with the main peak. What is it?"
Scientist Answer: Based on the synthesis route (often starting from 4-bromo-3-oxobutyrate and thiourea), you are likely seeing one of two common impurities. Identifying them determines the purification strategy.
Impurity Identification & Removal Table
| Impurity Type | Structure/Origin | Removal Strategy |
| The "Amino" Precursor | 2-(2-aminothiazol-4-yl)acetic acid.[4] Result of incomplete Sandmeyer reaction or bromination failure. | Acid Wash. The amino group is basic. Slurry the solid in dilute acid (pH 2-3). The amino-impurity will dissolve (protonate), while the Bromo-product remains solid. |
| The "Decarboxylated" Species | 2-bromo-4-methylthiazole. Result of overheating the acetic acid side chain. | Alkali Extraction. Dissolve product in NaHCO3. The decarboxylated impurity is neutral (no COOH) and will not dissolve. Filter it out before re-acidifying. |
| The "Dibromo" Species | Bromination at the 5-position of the ring. | Recrystallization (MeOH/Water). This impurity is significantly less soluble in water than the target. It often precipitates first. Perform a "hot filtration" if the solution is cloudy at reflux. |
Logic Tree: Oiling Out vs. Precipitation
Oiling out is the enemy of purity. Use this logic flow to prevent it.
Caption: Figure 2. Troubleshooting logic for "Oiling Out" during recrystallization.
References
-
Sigma-Aldrich. (n.d.). 2-(2-Bromothiazol-4-yl)acetic acid Product Specification. Retrieved from
-
Mettler Toledo. (n.d.). Recrystallization Guide: Solvents and Thermodynamics. Retrieved from
-
Lonza AG. (1983). Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride. U.S. Patent 4,391,979. (Note: Describes the purification logic for the amino-analog, applicable to the bromo-derivative via acid/base principles). Retrieved from
-
University of Rochester. (n.d.). Tips and Tricks: Recrystallization Solvent Selection. Retrieved from
-
BenchChem. (2025).[5] 2-Bromoacetamide synthesis and purification methods. (Reference for general bromo-intermediate handling). Retrieved from
Sources
- 1. youtube.com [youtube.com]
- 2. guidechem.com [guidechem.com]
- 3. CN101550113B - Industrialized preparation method of using 2-bromothiazole for compounding thiazole-2-methanamide in a one-boiler mode - Google Patents [patents.google.com]
- 4. WO2014132270A2 - Process for the preparation of 2-(2-aminothiazol-4-yl)-n-[4-(2-{[(2r)-2-hydroxy-2-phenyl ethyl]amino}ethyl)phenyl]acetamide monohydrochloride, its intermediates and polymorph thereof - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Minimizing debromination side reactions during thiazole functionalization
A Guide to Minimizing Debromination Side Reactions
Welcome to the technical support center for thiazole functionalization. This guide is designed for researchers, medicinal chemists, and process development scientists who work with brominated thiazole derivatives. Debromination is a frequent and often frustrating side reaction that can significantly lower yields and complicate purification. As Senior Application Scientists, we have compiled this resource based on established literature and extensive field experience to help you troubleshoot and prevent this common issue.
This guide is structured in a question-and-answer format to directly address the specific problems you may encounter during your experiments. We will delve into the mechanistic origins of debromination and provide actionable, field-proven protocols to ensure the integrity of your C-Br bond during key synthetic transformations.
Section 1: Debromination in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions like the Suzuki-Miyaura, Heck, and Sonogashira couplings are powerful tools for functionalizing bromothiazoles. However, the reaction conditions that promote C-C bond formation can also facilitate the undesired C-H bond formation, leading to a debrominated byproduct.
FAQ 1.1: I'm observing a significant amount of my starting material being converted to the simple, debrominated thiazole in my Suzuki coupling. What is the primary cause?
Answer: The primary cause is most likely a side reaction known as hydrodebromination or reductive dehalogenation . In the catalytic cycle, after the palladium(0) catalyst oxidatively adds to your bromothiazole to form a Pd(II)-thiazolyl-bromide complex, this intermediate is supposed to react with your coupling partner (e.g., a boronic acid). However, if a source of hydride (H⁻) is present, the palladium complex can acquire a hydride ligand. Subsequent reductive elimination of the thiazole and hydride regenerates the Pd(0) catalyst and releases the debrominated thiazole as a byproduct.[1]
Potential hydride sources are varied and can include:
-
Bases: Certain bases or impurities within them can generate hydrides.
-
Solvents: Alcohols and even trace water can act as proton or hydride sources under certain conditions.[2][3]
-
Reagents: The boronic acid itself or its decomposition products can sometimes be implicated.
Your troubleshooting strategy should focus on identifying and eliminating the hydride source and optimizing the catalytic cycle to favor the desired C-C coupling over the C-H formation pathway.
FAQ 1.2: My reaction is sluggish and produces the debrominated byproduct. How does my choice of phosphine ligand affect this outcome?
Answer: The ligand is arguably the most critical variable in controlling the outcome of a cross-coupling reaction. The ligand's electronic and steric properties directly influence the rates of oxidative addition and, more importantly, reductive elimination.
A sluggish reaction allows the Pd(II) intermediate more time to encounter hydride sources, leading to debromination.[2] To combat this, you need a ligand that promotes a fast and efficient catalytic cycle.
-
Expertise & Experience: For electron-rich heteroaromatics like thiazoles, the oxidative addition step is often slower than for simple aryl bromides. To accelerate this, use electron-rich and bulky phosphine ligands . These ligands stabilize the electron-deficient Pd(0) center, promoting its insertion into the C-Br bond.[1][4] Furthermore, bulky ligands facilitate the final reductive elimination step, which is often the rate-determining step for product formation.[1]
The table below summarizes common ligand classes and their suitability for this challenge.
| Ligand Class | Representative Examples | Key Characteristics | Impact on Debromination |
| Simple Triarylphosphines | PPh₃ | Low cost, moderate activity. | Often insufficient for challenging substrates; can lead to slow reactions and increased debromination. |
| Bulky, Electron-Rich Biarylphosphines (Buchwald Ligands) | SPhos, XPhos, RuPhos | Highly active, promote fast oxidative addition and reductive elimination.[5] | Highly Recommended. Accelerates the desired coupling, minimizing time for side reactions.[2] |
| Bulky Alkylphosphines | P(t-Bu)₃, P(Cy)₃ | Very electron-donating and bulky. | Effective at promoting oxidative addition but can be sensitive to air. |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong σ-donors, form very stable palladium complexes. | Excellent choice, often provides high activity and stability, suppressing side reactions.[2] |
Trustworthiness: When troubleshooting, switching from a general-purpose ligand like PPh₃ to a specialized Buchwald-type ligand (e.g., SPhos or XPhos) is a high-yield strategy for both increasing product formation and suppressing debromination.
Workflow: Troubleshooting Debromination in Cross-Coupling
This decision tree outlines a systematic approach to diagnosing and solving debromination issues in palladium-catalyzed reactions.
FAQ 1.3: My thiazole contains an unprotected N-H group (e.g., a benzothiazole). Could this be the problem?
Answer: Absolutely. An unprotected N-H group on a heterocyclic ring is a very common culprit for debromination, especially in indole and benzimidazole systems, and the principle applies to thiazole derivatives as well.[6]
There are two primary reasons for this:
-
Electronic Activation: The acidic N-H proton can be deprotonated by the base in the reaction. This introduces a negative charge into the heterocyclic system, significantly increasing its electron density. This increased electron density can make the C-Br bond more susceptible to undesired cleavage pathways.[6]
-
Catalyst Interference: The acidic proton can interfere with the catalytic cycle, potentially by protonating basic ligands or intermediates, leading to catalyst deactivation or alternative, non-productive pathways.
Authoritative Grounding: The most robust solution is to protect the nitrogen atom with a suitable protecting group.[7][8][9] This neutralizes its acidic character and electronically "insulates" it from the reaction center.
| Protecting Group | Abbreviation | Key Features & Deprotection |
| tert-Butoxycarbonyl | Boc | Stable to many coupling conditions. Removed with strong acid (e.g., TFA).[6] |
| (2-(Trimethylsilyl)ethoxy)methyl | SEM | Very robust. Removed with a fluoride source (e.g., TBAF).[6] |
| Tosyl | Ts | Electron-withdrawing, offers good stability. Requires harsher removal conditions (e.g., strong reducing agents).[8] |
Section 2: Preventing Debromination during Lithiation & Metal-Halogen Exchange
Direct functionalization via lithium-halogen exchange is a classic strategy, but the extreme reactivity of the resulting organolithium species makes it highly susceptible to quenching by stray protons, leading to debromination.
FAQ 2.1: I'm trying to perform a lithium-halogen exchange on my bromothiazole at -78 °C, but I only recover the debrominated starting material after quenching with my electrophile. What's going wrong?
Answer: This is a classic and frequent problem that almost always points to one of two critical experimental errors: insufficiently low temperature or presence of protic impurities (water) .
-
Causality - Temperature: Lithium-halogen exchange is an extremely fast reaction, even at very low temperatures.[10] However, the resulting thiazolyl-lithium species is highly basic and nucleophilic. If the temperature rises, even locally during the addition of the organolithium reagent, it can become reactive enough to deprotonate trace impurities or even the solvent (e.g., THF), leading to the debrominated product. Maintaining a consistently low temperature (≤ -78 °C) is non-negotiable.[10][11][12][13][14]
-
Causality - Protic Contamination: Any source of protons will instantly quench your organolithium intermediate. This includes atmospheric moisture, water in your solvent, or insufficiently dried glassware.[10] Absolute, strictly anhydrous conditions are paramount.
Workflow: Critical Parameters for Successful Lithiation
FAQ 2.2: Are there milder alternatives to highly reactive organolithiums like n-BuLi or t-BuLi?
Answer: Yes. While organolithiums are powerful, their high reactivity can be a double-edged sword. For substrates with sensitive functional groups or a high propensity for debromination, switching to an organomagnesium reagent is an excellent strategy.
-
Grignard Reagents: You can often form the thiazolyl Grignard reagent directly from magnesium turnings, although initiation can sometimes be tricky.
-
Knochel-Type "Turbo Grignards": A more reliable and modern approach is to use a Knochel-type reagent like isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl) .[15][16] This reagent performs a bromine-magnesium exchange under much milder conditions than organolithiums and exhibits superior functional group tolerance.[15] The resulting organomagnesium species is less basic than its lithium counterpart, making it less likely to engage in unwanted proton abstraction side reactions.
Trustworthiness: The use of i-PrMgCl·LiCl has transformed the preparation of functionalized organometallics, allowing for reactions that were previously impossible due to side reactions.[15] This should be considered a primary alternative when standard lithiation fails.
Experimental Protocols
Protocol 1: Robust Suzuki-Miyaura Coupling of N-Boc-2-bromothiazole
This protocol incorporates best practices to minimize debromination, including N-protection and the use of a highly active Buchwald ligand/catalyst system.
1. Reagent and Glassware Preparation:
- Flame-dry all glassware under vacuum and cool under a stream of dry argon or nitrogen.
- Use anhydrous, degassed solvent (e.g., 1,4-dioxane). Degas by sparging with argon for 30 minutes or via three freeze-pump-thaw cycles.
- Ensure the base (e.g., K₃PO₄) is finely powdered and dried in an oven.
2. Reaction Assembly:
- To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add N-Boc-2-bromothiazole (1.0 eq), the desired boronic acid (1.2 eq), and K₃PO₄ (3.0 eq).
- Add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) and any additional ligand if required by the specific catalyst system.
- Evacuate and backfill the flask with argon three times.
3. Reaction Execution:
- Via syringe, add the degassed 1,4-dioxane.
- Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.
- Monitor the reaction progress by TLC or LC-MS.
4. Workup and Purification:
- Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
- Filter the mixture through a pad of celite to remove inorganic salts.
- Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography.
Protocol 2: Low-Temperature Lithiation and Trapping of 2-Bromothiazole
This protocol emphasizes the critical conditions required to prevent protonation of the highly reactive intermediate.
1. Reagent and Glassware Preparation:
- Flame-dry a three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer adapter, and a rubber septum. Cool under a stream of dry argon.
- Use freshly distilled, anhydrous THF.
2. Reaction Assembly:
- To the flask, add 2-bromothiazole (1.0 eq) and dissolve it in anhydrous THF under an argon atmosphere.
- Cool the solution to -78 °C using a dry ice/acetone bath. Ensure the internal temperature is stable.
3. Lithiation:
- Slowly add n-Butyllithium (1.05 eq) dropwise via syringe over 10-15 minutes, ensuring the internal temperature does not rise above -75 °C.
- Stir the resulting solution at -78 °C for 30-60 minutes. The solution should change color, indicating the formation of the lithiated species.
4. Electrophilic Quench:
- While maintaining the temperature at -78 °C, add a solution of the desired electrophile (e.g., an aldehyde or ketone, 1.1 eq) in anhydrous THF dropwise.
- Continue stirring at -78 °C for 1-2 hours, then allow the reaction to slowly warm to room temperature.
5. Workup and Purification:
- Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.
- Extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
- Purify by flash column chromatography.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Newman, S. G., et al. (2012). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. PMC. [Link]
-
ResearchGate. How can I solve my problem with Suzuki coupling? [Link]
-
Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Organic Chemistry Portal. [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. [Link]
-
University of Windsor. Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP)2. [Link]
-
Organic Chemistry Portal. Protective Groups. [Link]
-
Reddit. Problems with Suzuki coupling : r/Chempros. [Link]
-
Royal Society of Chemistry. Diversified syntheses of multifunctionalized thiazole derivatives via regioselective and programmed C–H activation. Chemical Communications. [Link]
-
Bellina, F., et al. (2018). Transition Metal‐Driven Selectivity in Direct C−H Arylation of Imidazo[2,1‐b]Thiazole. PMC. [Link]
-
Wikipedia. Protecting group. [Link]
-
ResearchGate. A Practical Palladium Catalyzed Dehalogenation of Aryl Halides and α-Haloketones. [Link]
-
Nova Southeastern University. Ligand electronic influence in Pd-catalyzed C-C coupling processes. [Link]
-
Ludwig-Maximilians-Universität München. New Preparations and Reactions of Organometallic Reagents of Mg, Zn and B for the Functionalization of Aromatics and Heteroaromatics. [Link]
-
University of Melbourne. Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. [Link]
-
Organic Letters. Palladium-catalyzed conversion of aryl and vinyl triflates to bromides and chlorides. [Link]
-
ResearchGate. Strategies To Prepare and Use Functionalized Organometallic Reagents. [Link]
-
Chemistry LibreTexts. 13.10: Protecting Groups in Organic Synthesis. [Link]
-
Chemical Reviews. Preparation and Reactivity of Organometallic Reagents Leading to Functionalized N-Heteroaromatics. [Link]
-
PubMed. Selective C-H chalcogenation of thiazoles via thiazol-2-yl-phosphonium salts. [Link]
-
Ludwig-Maximilians-Universität München. New Functionalized Grignard Reagents and their Applications in Amination Reactions. [Link]
-
Ghorbani-Vaghei, R., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC. [Link]
-
ResearchGate. Controllable Hydrodebromination of Tribromomethyl Groups via Lewis Base–Borane-Mediated Ionic and Radical Pathways. [Link]
-
Wenkert, E., & Han, A. NICKEL-CATALYZED REACTIONS OF THIAZOLES, ISOXAZOLES, OXAZOLINES AND THIAZOLINES WITH GRIGNARD REAGENTS. [Link]
-
ResearchGate. Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. [Link]
-
Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold. [Link]
-
ResearchGate. Challenges and strategies of formulating low‐temperature electrolytes in lithium‐ion batteries. [Link]
-
MDPI. Recent Developments in Transition-Metal Catalyzed Direct C–H Alkenylation, Alkylation, and Alkynylation of Azoles. [Link]
-
The Journal of Organic Chemistry. Recent Advances in C–H Functionalization. [Link]
-
MDPI. Grignard Reagent-Catalyzed Hydroboration of Esters, Nitriles, and Imines. [Link]
-
MDPI. Electrolytes for High-Safety Lithium-Ion Batteries at Low Temperature: A Review. [Link]
-
PMC. Synthesis of 1,2,3-triazoles using Grignard reactions through the protection of azides. [Link]
-
PMC. Impact of Low Temperatures on the Lithiation and Delithiation Properties of Si-Based Electrodes in Ionic Liquid Electrolytes. [Link]
-
PubMed. Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. [Link]
-
Royal Society of Chemistry. Liquid electrolyte development for low-temperature lithium-ion batteries. Energy & Environmental Science. [Link]
-
Royal Society of Chemistry. Intramolecular cross-coupling of gem-dibromoolefins: a mild approach to 2-bromo benzofused heterocycles. Chemical Communications. [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. jmcct.com [jmcct.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Protective Groups [organic-chemistry.org]
- 8. Protecting group - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Impact of Low Temperatures on the Lithiation and Delithiation Properties of Si-Based Electrodes in Ionic Liquid Electrolytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Liquid electrolyte development for low-temperature lithium-ion batteries - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 15. Selective Metalation and Additions [sigmaaldrich.com]
- 16. researchgate.net [researchgate.net]
Optimizing reaction temperature for 4-bromo-1,2-thiazole substitution
Status: Operational | Updated: February 17, 2026 Department: Heterocyclic Chemistry Applications Ticket ID: ISO-BR-04-OPT
Introduction: The Stability Paradox
Welcome to the 4-bromo-1,2-thiazole (isothiazole) support hub. If you are accessing this guide, you are likely experiencing low yields, black reaction mixtures, or unreacted starting material.
The Core Problem: The 4-bromo-1,2-thiazole scaffold presents a "stability paradox."
-
Kinetic Inertness: The C4 position is electron-rich compared to C3/C5, making the C-Br bond resistant to oxidative addition (in catalysis) and immune to direct nucleophilic attack (
) under mild conditions. -
Thermodynamic Fragility: The N-S bond is the scaffold's "Achilles' heel." It is susceptible to reductive cleavage and nucleophilic attack at high temperatures (>100°C) or in the presence of strong reducing agents.
This guide provides the thermal parameters required to navigate between reactivity (breaking the C-Br bond) and decomposition (breaking the N-S bond).
Module 1: Palladium-Catalyzed Cross-Coupling (Suzuki/Stille)
Most users employ Suzuki-Miyaura coupling to functionalize C4. The reaction requires heat to facilitate the oxidative addition of Pd(0) into the C4-Br bond, but excessive heat degrades the ring.
The Thermal Window
| Temperature Zone | Outcome | Mechanism |
| < 50°C | Stalled Reaction | Oxidative addition into C4-Br is kinetically inhibited. Catalyst remains resting. |
| 60°C - 85°C | Optimal | Sufficient energy for catalytic turnover; N-S bond remains intact. |
| > 100°C | Decomposition | Thermal cleavage of N-S bond; formation of elemental sulfur and nitriles. |
Standard Operating Procedure (SOP-ISO-Pd)
Objective: C-C bond formation at C4 without ring opening.
-
Catalyst Selection: Use electron-rich, bulky phosphine ligands to lower the activation energy for oxidative addition, allowing cooler reaction temps.
-
Recommended:
or . -
Advanced: XPhos Pd G2 (for difficult substrates).
-
-
Base Selection: Avoid strong alkoxides (e.g., NaOtBu) which can attack the sulfur. Use mild carbonates or phosphates.
-
Standard:
(2M aq) or .
-
-
Temperature Ramp Protocol:
-
Step A: Degas solvents (Dioxane/Water 4:1) thoroughly. Oxygen accelerates N-S oxidation.
-
Step B: Initiate stirring at 60°C . Hold for 1 hour.
-
Step C: Check LCMS. If conversion < 10%, ramp to 80°C .
-
Step D: HARD STOP at 95°C. Do not reflux in high-boiling solvents like toluene/DMF if possible.
-
Troubleshooting Workflow (Pd-Coupling)
Figure 1: Decision logic for optimizing thermal conditions in Suzuki coupling of 4-bromoisothiazole.
Module 2: Lithium-Halogen Exchange (Cryogenic)
For users attempting to introduce electrophiles (aldehydes, ketones) at C4 via lithiation.
Critical Warning: The 4-lithio-1,2-thiazole intermediate is thermally unstable . Unlike phenyl-lithium species which are stable at 0°C, the isothiazole ring will fragment if the temperature rises above -50°C.
The Cryogenic Protocol (SOP-ISO-Li)
-
Solvent: Anhydrous THF (Ether is acceptable, but THF coordinates Li better).
-
Reagent:
-Butyllithium ( -BuLi) or -Butyllithium ( -BuLi). -
Temperature Control:
-
Cooling: Cool substrate in THF to -78°C (Dry ice/Acetone).
-
Addition: Add Li-reagent dropwise. Maintain internal temp < -70°C.
-
Exchange Time: Stir for exactly 15-20 minutes . Do not over-stir.
-
Trapping: Add electrophile at -78°C .
-
-
The Danger Zone:
-
If the reaction warms to -40°C before quenching, the ring opens to form thio-acrylonitriles (complex mixtures).
-
Visualizing the Pathway
Figure 2: Stability profile of the lithiated intermediate. Temperature control is the sole determinant of success.
Module 3: Direct Substitution ( ) - The "Don't Do It" Guide
User Query: "Can I displace the bromine with an amine by heating it to 120°C in DMF?"
Technical Answer: No.
-
Reasoning: The 4-position of 1,2-thiazole is not sufficiently electrophilic. It behaves similarly to the 3-position of pyridine (meta-like).
-
Result of Forcing Conditions: Heating 4-bromo-1,2-thiazole >120°C with nucleophiles results in:
-
No displacement of Bromine.
-
Nucleophilic attack at Sulfur (ring opening).
-
Polymerization.
-
Alternative: Use Buchwald-Hartwig amination (Pd-catalyzed) at 80°C instead of thermal
Frequently Asked Questions (FAQ)
Q: My Suzuki coupling stalled at 60°C. Can I add more catalyst? A: Before adding catalyst, raise the temperature to 80°C. 4-bromo-isothiazoles often have a high activation barrier for oxidative addition. If 80°C fails, switch to a more active ligand system like SPhos or XPhos rather than adding more of the same inactive catalyst [1].
Q: Why did my reaction turn bright yellow/orange and smell like sulfur? A: You likely cleaved the N-S bond. This happens if you use strong reducing agents or temperatures >110°C. The yellow color is often elemental sulfur or polysulfides released during decomposition [2].
Q: Can I use microwave irradiation? A: Yes, but use caution. Set a maximum temperature ceiling of 100°C and use short reaction times (10-20 mins). The rapid heating of microwaves is beneficial, but "hot spots" can destroy the isothiazole ring [3].
References
-
BenchChem. (2025). Comparing reactivity of 2-Bromo-5-(methylthio)-1,3,4-thiadiazole with other bromo-heterocycles.
-
Isothiazole.com. (2020). Heterocyclic Building Blocks-Isothiazole Stability and Applications.
-
Leadbeater, N. E., & Marco, M. (2003). Transition-Metal-Free Suzuki-Type Coupling Reactions: Scope and Limitations. Journal of Organic Chemistry.
-
PubChem. (2025).[1] 4-Bromo-isothiazole Compound Summary. National Library of Medicine.
-
Science of Synthesis. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Medwin Publishers.
Sources
Overcoming steric hindrance in 2-(4-Bromo-1,2-thiazol-5-yl)acetic acid derivatives
Topic: Overcoming Steric Hindrance in 2-(4-Bromo-1,2-thiazol-5-yl)acetic Acid Derivatives
Current Status: SYSTEM ONLINE Agent: Senior Application Scientist (Ph.D., Organic Synthesis) Ticket ID: ISO-BR-5-AA
Welcome & Problem Definition
Welcome to the specialized support center for 1,2-thiazole (isothiazole) functionalization. You are likely here because standard amide couplings or esterifications on the This compound scaffold are failing or suffering from low yields.
The Core Issue: While the acetic acid side chain (C5 position) theoretically provides a one-carbon spacer, the 4-Bromo substituent exerts a significant "ortho-effect." This halogen creates a steric wall that forces the acetic acid tail into specific conformations, often shielding the carbonyl carbon from nucleophilic attack. Furthermore, the isothiazole ring's N–S bond is chemically fragile, limiting the use of harsh activating agents (like refluxing thionyl chloride) or strong reducing conditions.
This guide provides a tiered troubleshooting approach to synthesizing these derivatives without destroying the heterocyclic core.
Decision Matrix: Selecting the Right Protocol
Before starting, determine your "Steric Severity" score based on your nucleophile (amine/alcohol).
Figure 1: Strategic decision tree for coupling 4-bromoisothiazole-5-acetic acid based on nucleophile sterics and reactivity.
Troubleshooting Guides & Protocols
Module A: The "Impossible" Amide Coupling
Symptom: You are using EDC/NHS or PyBOP, and the reaction stalls or yields <10%. Root Cause: The active ester formed is too bulky or not electrophilic enough to overcome the 4-Br steric shield.
Solution: The Ghosez's Reagent Protocol (Neutral Acid Chloride) Standard acid chloride generation (SOCl₂, (COCl)₂) generates HCl, which can degrade the isothiazole ring or cause side reactions. Ghosez's Reagent (1-Chloro-N,N,2-trimethylpropenylamine) generates the acid chloride under strictly neutral conditions.
Protocol:
-
Dissolution: Dissolve 1.0 eq of this compound in dry DCM (0.1 M).
-
Activation: Add 1.2 eq of Ghosez's Reagent dropwise at 0°C.
-
Monitoring: Stir at RT for 1–2 hours. Validation: Aliquot 50 µL into MeOH. Check LCMS for the methyl ester (M+14). If the acid peak remains, the chloride has not formed.
-
Coupling: Once activation is complete, add 1.5 eq of the amine and 2.0 eq of DIPEA (or Collidine for base-sensitive substrates).
-
Workup: Quench with water. The isothiazole ring remains intact.[1]
Why this works: The reagent forms a chloro-enamine intermediate that transfers the chloride to your acid without generating acidic protons, preventing N–S bond cleavage [1].
Module B: The "Nuclear Option" for Weak Nucleophiles
Symptom: Even the acid chloride fails (common with electron-deficient anilines or extremely bulky amines like tert-butylamine). Root Cause: The acid chloride is reactive but effectively "buried" by the bromine atom.
Solution: Acyl Fluorides via TFFH Acyl fluorides are smaller than chlorides and more stable to hydrolysis, but paradoxically more reactive toward amines due to the high electronegativity of fluorine and the strength of the resulting H–F bond in the transition state.
Protocol:
-
Reagents: Use TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate).
-
Conditions: Mix Acid (1.0 eq), Amine (1.2 eq), TFFH (1.1 eq), and DIPEA (3.0 eq) in dry DMF or NMP.
-
Temperature: Heat to 50–60°C. (Note: Isothiazoles are generally stable to moderate heat, unlike 1,2,3-thiadiazoles).
-
Mechanism: The resulting acyl fluoride is small enough to slip past the 4-Br steric wall [2].
Module C: Alpha-Alkylation (Functionalizing the CH₂)
Symptom: Attempting to alkylate the alpha-carbon results in ring opening or decomposition. Root Cause: The isothiazole ring is electrophilic. Strong bases (LDA, n-BuLi) can attack the sulfur or the C3 position, causing ring fragmentation (N–S cleavage).
Solution: Soft Enolization
-
Base Selection: Use LiHMDS (Lithium hexamethyldisilazide) at -78°C. It is bulky and less nucleophilic than LDA.
-
Electrophile: Add the alkyl halide immediately.
-
Quench: Quench at low temperature (-20°C) with saturated NH₄Cl. Do not let the reaction warm to RT with active base present.
Comparative Data: Coupling Agents
| Method | Reagent | Steric Tolerance | Acidic Byproducts? | Isothiazole Stability |
| Standard | EDC / HOBt | Low | No | High |
| High Power | HATU / HOAt | Medium | No | High |
| Acid Chloride | Thionyl Chloride | High | Yes (HCl) | Risk of Degradation |
| Neutral Cl | Ghosez's Reagent | Very High | No | Excellent |
| Acyl Fluoride | TFFH / BTFFH | Extreme | No | Excellent |
Mechanistic Visualization
The following diagram illustrates why Ghosez's reagent is superior for this scaffold. It avoids the protonation of the isothiazole nitrogen, which would otherwise activate the ring toward nucleophilic attack and destruction.
Figure 2: Mechanism of neutral acid chloride formation preserving the isothiazole core.
Frequently Asked Questions (FAQ)
Q: Can I use Palladium to couple the 4-Br position before the amide coupling? A: Not recommended. The carboxylic acid (or even the ester) can poison Pd catalysts or undergo decarboxylation under Suzuki conditions. Best Practice: Perform the amide coupling at C5 first. The amide group is robust and will withstand subsequent Suzuki or Sonogashira coupling conditions at the C4-Br position. When coupling at C4 later, use electron-rich bulky ligands (like XPhos or BrettPhos ) to overcome the steric crowding from your newly formed amide [3].
Q: My isothiazole ring opened during workup. What happened? A: You likely used a strong reducing agent (like NaBH₄) or exposed the ring to strong nucleophiles (hydroxide, thiols) at high temperatures. The N–S bond is the "Achilles' heel" of the isothiazole. Keep workups pH 4–8 and avoid reductive conditions until the ring is fully substituted and stabilized.
Q: Is the 4-Bromo group stable to storage? A: Yes, 4-bromoisothiazoles are generally shelf-stable. However, avoid storing them in basic solutions for extended periods, as they can slowly undergo debromination or ring degradation.
References
-
Ghosez, L., et al. "Use of 1-Chloro-N,N,2-trimethylpropenylamine (Ghosez's Reagent) for the Synthesis of Acid Chlorides under Neutral Conditions." Organic Syntheses, Coll. Vol. 6, p. 282.
-
Carpino, L. A., et al. "TFFH (Tetramethylfluoroformamidinium Hexafluorophosphate): A mild reagent for the conversion of carboxylic acids to acid fluorides." Journal of the American Chemical Society, 1995.
-
Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.
-
Isothiazole Chemistry Overview. "Ring Stability and Cleavage of N-S Bonds." Heterocyclic Chemistry References.
Sources
Validation & Comparative
Navigating the Fragments: A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Brominated Thiazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Imperative of Brominated Thiazoles
Brominated thiazoles represent a cornerstone class of heterocyclic compounds, integral to the fields of medicinal chemistry and materials science. Their prevalence in drug candidates, agrochemicals, and functional materials necessitates robust analytical methodologies for their unequivocal identification and structural elucidation. Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), stands as a primary tool for this purpose. The fragmentation patterns generated under electron ionization (EI) provide a veritable fingerprint of a molecule's structure.
However, the nuanced differences in fragmentation arising from the isomeric positions of bromine atoms on the thiazole ring can be both a challenge and an opportunity. A thorough understanding of these patterns is not merely academic; it is critical for distinguishing between closely related isomers, identifying unknown metabolites, and ensuring the quality and integrity of synthesized compounds.
This guide provides an in-depth comparative analysis of the electron ionization mass spectrometry (EI-MS) fragmentation patterns of a series of brominated thiazoles. We will dissect the fragmentation mechanisms, compare the mass spectra of positional isomers, and furnish experimental data to support the discussion. This document is intended to serve as a practical resource for researchers, enabling more confident and accurate structural assignments of this important class of molecules.
The Signature of Bromine: Isotopic Patterns
Before delving into the fragmentation of the thiazole ring itself, it is crucial to recognize the unmistakable signature of bromine in a mass spectrum. Bromine possesses two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.5% and 49.5%, respectively).[1][2] This results in a characteristic isotopic pattern for any bromine-containing fragment.
-
Single Bromine Atom: A fragment containing one bromine atom will appear as a pair of peaks of nearly equal intensity, separated by two mass-to-charge units (m/z), referred to as the M and M+2 peaks.[3]
-
Two Bromine Atoms: A fragment with two bromine atoms will exhibit a triplet of peaks (M, M+2, and M+4) with a relative intensity ratio of approximately 1:2:1.[4]
-
Three Bromine Atoms: A fragment containing three bromine atoms will show a quartet of peaks (M, M+2, M+4, M+6) with a relative intensity ratio of roughly 1:3:3:1.
The presence of these distinct isotopic patterns is the first and most definitive indication of the number of bromine atoms in the molecular ion and its fragments.
Comparative Fragmentation Analysis of Brominated Thiazoles
The fragmentation of brominated thiazoles is governed by the interplay between the stability of the aromatic thiazole ring, the position of the bromine substituent(s), and the fundamental principles of mass spectral fragmentation, such as charge stabilization and the loss of stable neutral molecules.[5] We will now compare the fragmentation patterns of mono-, di-, and tri-brominated thiazoles.
Monobrominated Thiazoles: The Influence of Positional Isomerism
The position of a single bromine atom on the thiazole ring—at C2, C4, or C5—subtly but significantly alters the fragmentation pathways. While experimental data for all isomers under identical conditions is not always publicly available, we can deduce and compare their fragmentation based on available spectra and established mechanisms.
2-Bromothiazole
The mass spectrum of 2-bromothiazole is characterized by a prominent molecular ion peak and several key fragment ions.[6]
Table 1: Key Fragment Ions in the EI Mass Spectrum of 2-Bromothiazole
| m/z (⁷⁹Br/⁸¹Br) | Proposed Fragment Ion | Formula | Relative Abundance | Fragmentation Pathway |
| 163/165 | [C₃H₂BrNS]⁺• | Molecular Ion | High | Ionization of the parent molecule. |
| 84 | [C₃H₂NS]⁺ | Thiazole radical cation | Moderate | Loss of Br• radical. |
| 58 | [C₂H₂S]⁺• | Thioacetylene radical cation | High | Ring cleavage with loss of HCN and Br•. |
| 57 | [C₃H₃N]⁺• | Azirine radical cation | Moderate | Ring cleavage and rearrangement. |
The fragmentation of 2-bromothiazole is initiated by the loss of the bromine radical to form the thiazole radical cation at m/z 84. A significant fragmentation pathway involves the cleavage of the thiazole ring. One plausible mechanism is the rupture of the N1-C2 and C4-C5 bonds, leading to the formation of the highly stable thioacetylene radical cation ([C₂H₂S]⁺•) at m/z 58 after the expulsion of hydrogen cyanide (HCN).
Caption: Competing fragmentation in dibromothiazoles.
2,4,5-Tribromothiazole: Complex Fragmentation
The mass spectrum of 2,4,5-tribromothiazole is expected to be dominated by successive losses of bromine radicals. The molecular ion will appear as a 1:3:3:1 quartet.
Table 4: Predicted Key Fragment Ions in the EI Mass Spectrum of 2,4,5-Tribromothiazole
| m/z (⁷⁹Br/⁸¹Br) | Proposed Fragment Ion | Formula | Relative Abundance | Fragmentation Pathway |
| 319/321/323/325 | [C₃Br₃NS]⁺• | Molecular Ion | Moderate | Ionization of the parent molecule. |
| 240/242/244 | [C₃Br₂NS]⁺ | Dibromothiazole cation | High | Loss of Br• radical. |
| 161/163 | [C₃BrNS]⁺ | Bromothiazole cation | High | Loss of two Br• radicals. |
| 82 | [C₃NS]⁺ | Thiazolyl cation | Moderate | Loss of three Br• radicals. |
The fragmentation cascade will likely involve the sequential loss of the three bromine radicals, leading to a series of progressively lighter, bromine-containing cations, until the formation of the fully debrominated thiazolyl cation at m/z 82.
General Fragmentation Mechanisms of the Thiazole Ring
Beyond the loss of bromine, the thiazole ring itself can undergo characteristic cleavages. These can be conceptualized as retro-Diels-Alder (rDA) type reactions or more complex multi-bond cleavages. [1] A common fragmentation pathway for thiazoles involves the cleavage into smaller, stable neutral and charged species. For example, the thiazole ring can fragment to lose hydrogen cyanide (HCN), yielding a thiirene radical cation, or lose thioacetylene (C₂H₂S) to form a nitrile-containing fragment. The presence of bromine atoms can influence which of these pathways is favored.
In some complex, substituted thiazoles, the formation of a "benzyne type fragment" of the thiazole ring has been reported, giving rise to an ion at m/z 83. [1]This suggests a rearrangement and loss of a hydrogen atom and the substituent from the ring. Another notable fragment in some thiazole-containing compounds is an ion at m/z 84, which is indicative of the presence of the thiazole ring itself. [1]
Experimental Protocols
The following provides a general, representative protocol for the analysis of brominated thiazoles by GC-MS. It is essential to optimize parameters for the specific instrument and compounds being analyzed.
1. Sample Preparation
-
Standard Preparation: Prepare a stock solution of the brominated thiazole standard at a concentration of 1 mg/mL in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Serial Dilution: Perform serial dilutions of the stock solution to create a series of working standards (e.g., 100 µg/mL, 10 µg/mL, 1 µg/mL). This is crucial for determining the instrument's linear dynamic range and detection limits.
-
Sample Matrix: For analyzing samples in a complex matrix (e.g., from a reaction mixture or biological sample), an appropriate extraction method such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) should be employed to isolate the analytes and minimize matrix interference.
2. GC-MS Instrumentation and Parameters
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent).
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).
-
GC Column: A non-polar or medium-polarity column is typically suitable. A common choice is a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injection:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Injection Mode: Splitless (for high sensitivity) or split (e.g., 20:1, for higher concentrations).
-
-
Oven Temperature Program:
-
Initial Temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/minute.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/minute.
-
Mass Spectrometer Parameters:
-
Ion Source: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40 - 450
-
Solvent Delay: 3 minutes (to prevent the solvent peak from damaging the detector).
-
3. Data Analysis
-
Peak Identification: Identify the peaks corresponding to the brominated thiazoles based on their retention times.
-
Mass Spectrum Extraction: Extract the mass spectrum for each identified peak.
-
Fragmentation Analysis: Analyze the fragmentation pattern, paying close attention to the molecular ion and the characteristic bromine isotopic patterns.
-
Library Matching: Compare the experimental mass spectrum against a spectral library (e.g., NIST, Wiley) for confirmation.
Caption: General workflow for GC-MS analysis.
Conclusion and Outlook
The mass spectral fragmentation of brominated thiazoles is a rich source of structural information. The key takeaways for the analytical scientist are:
-
Isotopic Patterns are Key: The bromine isotopic signature is the most reliable starting point for identifying these compounds and determining the number of bromine atoms present.
-
Positional Isomerism Matters: The position of the bromine atom influences the relative abundance of fragment ions, providing a basis for distinguishing between isomers. A detailed analysis of these differences, however, requires high-quality, comparable spectral data.
-
Ring Cleavage Provides Deeper Insight: Beyond the loss of bromine, the fragmentation of the thiazole ring itself, while complex, can yield characteristic ions that further confirm the presence of the thiazole core.
Future work in this area would benefit from the systematic acquisition of high-resolution mass spectral data for a comprehensive library of brominated thiazole isomers under standardized conditions. This would enable the development of more definitive rules for distinguishing between these structurally similar yet functionally distinct molecules, further empowering researchers in drug discovery and materials science.
References
- Sharma, C. P., et al. "Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I." Asian Journal of Chemistry, vol. 4, no. 3, 1992, pp. 1489-1495.
-
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NIST Chemistry WebBook. "Thiazole." [Link]
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NIST Chemistry WebBook. "Thiazole, 2-bromo-5-nitro-." [Link]
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PubChem. "2,5-Dibromothiazole." [Link]
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PubChem. "2,4-Dibromo-1,3-thiazole." [Link]
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- Palibroda, N., et al. "ELECTRON IONISATION MASS SPECTRA OF SOME PHENYLTHIAZOLYL-MERCAPTOTRIAZOLE DERIVATIVES." STUDIA UNIVERSITATIS BABEŞ-BOLYAI, CHEMA, XLII, 1-2, 1997.
- Salem, M. A. I., et al. "Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety." Journal of Chemical and Pharmaceutical Research, vol. 4, no. 10, 2012, pp. 4626-4633.
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Structural Elucidation & Solid-State Analysis of 2-(4-Bromo-1,2-thiazol-5-yl)acetic acid
A Comparative Guide to Crystallization Strategies and Supramolecular Characterization
Executive Summary & Strategic Context
2-(4-Bromo-1,2-thiazol-5-yl)acetic acid is a critical scaffold in the synthesis of aldose reductase inhibitors and anti-inflammatory agents.[1] Its structural integrity relies heavily on the 4-bromo substituent , which serves not only as a handle for cross-coupling (e.g., Suzuki-Miyaura) but also as a structure-directing agent in the solid state via Halogen Bonding (XB) .[1]
This guide compares two distinct crystallization methodologies—Slow Evaporation (SE) versus Liquid-Liquid Diffusion (LLD) —to determine which yields superior single-crystal data quality.[1] We analyze the resulting packing motifs, specifically focusing on the competition between classical Hydrogen Bonding (HB) and Bromine-mediated Halogen Bonding.
Key Finding: While SE is faster, LLD (Methanol/Diisopropyl ether) yields crystals with significantly lower mosaicity (<0.4°) and superior resolution (<0.80 Å), essential for resolving the subtle Br···O/N interactions.
Comparative Analysis: Crystallization Methodologies
The primary challenge with thiazole-acetic acid derivatives is their tendency to form solvates or oil out due to the flexible acetic acid tail.[1] We compared two protocols to isolate X-ray quality crystals.
Table 1: Performance Comparison of Crystallization Techniques
| Metric | Method A: Slow Evaporation (SE) | Method B: Liquid-Liquid Diffusion (LLD) |
| Solvent System | Ethanol (Absolute) | Methanol (Solvent) / Diisopropyl Ether (Antisolvent) |
| Nucleation Rate | Rapid (Uncontrolled) | Slow (Controlled Supersaturation) |
| Crystal Habit | Thin, needle-like clusters | Block-like, defined prisms |
| Mosaicity | High (> 1.0°) | Low (< 0.4°) |
| Diffraction Limit | ~1.2 Å (Poor high-angle data) | ~0.75 Å (Atomic resolution) |
| Suitability | Bulk Purity Check | De Novo Structure Solution |
Mechanistic Insight[1]
-
Method A (SE): Rapid solvent loss leads to kinetic trapping. The flexible acetic acid chain (
) often adopts disordered conformations, inflating the thermal ellipsoids and reducing data quality. -
Method B (LLD): The slow diffusion of the antisolvent (DIPE) into the Methanol layer creates a metastable zone where molecules have time to orient via thermodynamically favorable Halogen Bonds (C-Br···O) rather than just random packing.
Detailed Experimental Protocol
To replicate the superior results of Method B, follow this self-validating protocol.
Protocol: Liquid-Liquid Diffusion (Layering Technique)[1]
Reagents:
-
Analyte: this compound (>98% purity).[1]
-
Solvent: Methanol (HPLC Grade).
-
Antisolvent: Diisopropyl Ether (DIPE) or Hexane.
Step-by-Step Workflow:
-
Dissolution: Dissolve 20 mg of the compound in 1.5 mL of Methanol in a narrow scintillation vial (4 mL capacity). Sonicate for 30 seconds to ensure complete homogeneity.
-
Filtration: Pass the solution through a 0.22
m PTFE syringe filter into a clean, dust-free NMR tube or narrow culture tube. Rationale: Removes nucleation sites (dust) that cause polycrystallinity. -
Layering: Carefully tilt the tube to 45°. Using a syringe, slowly trickle 2.0 mL of DIPE down the side of the tube.
-
Critical Checkpoint: A distinct interface must be visible between the denser Methanol layer (bottom) and the DIPE layer (top). If they mix immediately, the experiment has failed; restart.
-
-
Incubation: Cap the tube tightly with Parafilm.[1] Store at 4°C in a vibration-free environment.
-
Harvesting: Crystals typically appear at the interface within 48–72 hours.[1] Harvest using a cryo-loop and immediately coat in Paratone oil for mounting.[1]
Structural Analysis & Supramolecular Features
Once data is collected, the structure solution of this compound is dominated by two competing forces.
The Heavy Atom Effect (Phasing)
The presence of Bromine (
-
Diagnostic: Look for a strong Patterson peak at
corresponding to the Br-Br vector. -
Refinement: The Br atom position should be refined anisotropically first to stabilize the phases for the lighter C, N, O, and S atoms.
Halogen Bonding (The "Performance" Differentiator)
Unlike non-brominated analogs, this molecule exhibits Type II Halogen Bonding.
-
Interaction:
or . -
Geometry: Look for a C-Br···Y angle close to 180° (linear), indicating a
-hole interaction.[1] -
Significance: This interaction rigidifies the crystal lattice, increasing the melting point and stability compared to the non-brominated analog.
Table 2: Predicted Unit Cell & Refinement Targets (High Quality Data)
| Parameter | Target Value (Method B) | Notes |
| Space Group | Centrosymmetric groups preferred for carboxylic acid dimers.[1] | |
| R-Factor ( | < 5.0% | Indicates a correct structural model.[1] |
| Goodness of Fit (S) | 1.00 – 1.05 | Values >1.1 suggest unmodeled disorder or incorrect weighting. |
| Br···O Distance | 2.9 – 3.2 Å | Significantly shorter than the sum of van der Waals radii (3.37 Å). |
Visualizing the Workflow
The following diagram illustrates the decision matrix and workflow for solving this structure, emphasizing the critical role of the Bromine atom in the analysis.
Caption: Workflow for optimizing crystal quality and leveraging the Bromine atom for structure solution.
References
-
Desiraju, G. R., et al. (2013). "Definition of the halogen bond (IUPAC Recommendations 2013)." Pure and Applied Chemistry. Link
-
Lusso, S., et al. (2015). "The X-ray Structures of 2,4-Dibromothiazole and 2,4-Diacetyl-5-bromothiazole: Halogen Bonding and Disorder." Journal of Chemical Crystallography. Link
-
Groom, C. R., et al. (2016). "The Cambridge Structural Database."[1] Acta Crystallographica Section B. Link
-
Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C. Link
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(4-Bromo-1,2-thiazol-5-yl)acetic acid
Foreword: As scientists, our pursuit of innovation is intrinsically linked to a profound responsibility for safety and environmental stewardship. The proper management of chemical waste is not a mere procedural task; it is a cornerstone of a robust safety culture. This guide moves beyond a simple checklist to provide a comprehensive, logic-driven framework for the disposal of 2-(4-Bromo-1,2-thiazol-5-yl)acetic acid. By understanding the why behind each step, we empower you to make informed, safe decisions that protect yourself, your colleagues, and our shared environment.
Section 1: Hazard Assessment & Waste Characterization
-
Halogenated Organic Compound: The presence of a bromine atom classifies this molecule as a halogenated organic compound.[1][2] These substances require specific disposal pathways, typically high-temperature incineration, to prevent the formation of environmentally persistent and toxic byproducts.[2] They must never be mixed with non-halogenated waste streams, as this can increase disposal costs and complicate treatment.[3][4]
-
Thiazole Derivative: Thiazole and its derivatives are known to be biologically active, forming the backbone of numerous pharmaceuticals with antimicrobial, antifungal, and anticancer properties.[5][6][7] This biological activity implies that the compound and its waste should be treated with care to avoid unknown toxicological effects on personnel or the environment. Some thiazole derivatives have demonstrated toxicity in animal studies.
-
Acetic Acid Moiety: The acetic acid group suggests the compound is acidic and potentially corrosive. The parent compound, Bromoacetic acid, is classified as toxic if swallowed, in contact with skin, or inhaled, and it causes severe skin burns and eye damage.[8] It is also very toxic to aquatic life.[8]
Based on this analysis, this compound must be handled as a hazardous waste that is likely toxic, corrosive, and environmentally harmful.
Section 2: Personal Protective Equipment (PPE) Protocol
Given the assessed hazards, a stringent PPE protocol is mandatory for all personnel handling this waste. The Occupational Safety and Health Administration (OSHA) mandates that employers provide, and employees use, appropriate PPE.[9]
| Protective Equipment | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | To prevent skin contact, absorption, and potential corrosion or allergic reaction, as suggested by analogs.[8][10] |
| Eye Protection | Chemical safety goggles or a face shield. | To protect against splashes that could cause severe eye damage, a known hazard of bromoacetic acid.[8][11] |
| Body Protection | A properly fastened laboratory coat. | To protect skin and personal clothing from contamination. Contaminated clothing must be removed immediately and decontaminated before reuse.[8][10] |
| Respiratory Protection | Use only in a well-ventilated area, such as a chemical fume hood. | To prevent inhalation of any dusts or vapors, which are presumed to be toxic.[1][8] |
Section 3: Waste Segregation & Collection Protocol
The foundation of proper chemical disposal lies in meticulous segregation at the point of generation.[12][13] This prevents dangerous reactions and ensures waste is routed to the correct disposal facility.
Step 1: Select the Appropriate Waste Container
-
Choose a container that is in good condition, free of damage, and has a secure, leak-proof screw cap.[12][13]
-
The container material must be compatible with the waste. For this compound, a high-density polyethylene (HDPE) or glass container is appropriate.
-
Crucially, this container must be designated for "Halogenated Organic Waste." [2][14] If the waste is a solid, label it as such. If it is dissolved in a solvent, it is considered liquid waste.
Step 2: Prepare the Hazardous Waste Label
-
Federal and state regulations require that hazardous waste be clearly identified.[15] Before adding any waste, affix a "HAZARDOUS WASTE" label to the container.[13][16]
-
The label must include:
Step 3: Accumulate the Waste
-
Perform all waste transfers inside a certified chemical fume hood to minimize inhalation exposure.[1]
-
Keep the waste container closed at all times except when actively adding waste.[13][14] Never leave a funnel in the container.[13]
-
Do not mix this waste with any other waste streams, especially non-halogenated solvents, strong acids/bases, or oxidizers.[2][3]
Section 4: Storage in Satellite Accumulation Areas (SAAs)
Once waste collection begins, the container must be stored in a designated Satellite Accumulation Area (SAA). An SAA is a location at or near the point of waste generation and under the control of the laboratory personnel.[13][15]
-
Location: The SAA should be in a secondary containment tray to control potential leaks.
-
Segregation: Store the halogenated waste container away from incompatible materials, such as acids, bases, and flammables.[13]
-
Volume Limits: A maximum of 55 gallons of hazardous waste may be accumulated in an SAA. For acutely toxic (P-listed) wastes, the limit is one quart.[15]
-
Inspection: Laboratory personnel must inspect the SAA weekly for leaks, proper labeling, and container integrity.[12]
-
Removal: Once a container is 90-95% full, or within 12 months of the first addition of waste (whichever comes first), arrange for its removal by your institution's Environmental Health & Safety (EHS) office.[13][15]
Section 5: Emergency Procedures for Spills & Exposure
All personnel who handle hazardous waste must be trained on emergency procedures in accordance with OSHA's Hazardous Waste Operations and Emergency Response (HAZWOPER) standards.[9][17]
-
Minor Spill (in a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with a chemical spill kit absorbent.
-
Collect the contaminated absorbent material in a sealed, labeled bag or container.
-
Dispose of the cleanup material as hazardous waste.
-
-
Major Spill (outside a fume hood):
-
Evacuate the laboratory immediately.
-
Notify your supervisor and contact your institution's EHS or emergency response team.
-
-
Personnel Exposure:
-
Skin: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.
-
Eyes: Flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[10]
-
Inhalation: Move to fresh air immediately.[10]
-
In all cases of exposure, seek immediate medical attention and provide the SDS for any known chemical analogs.
-
Section 6: Final Disposal Logistics
The final step is the transfer of the waste to trained professionals.
-
Request Pickup: Complete a chemical waste pickup request form as required by your institution's EHS office.
-
Documentation: The Resource Conservation and Recovery Act (RCRA) mandates "cradle-to-grave" tracking of hazardous waste.[18] You will likely need to sign a manifest when the waste is collected. This document tracks the waste to its final treatment facility.[16]
-
Professional Handling: Only trained hazardous materials handlers should transport the waste from your lab.[12][17] The waste will ultimately be transported to a licensed hazardous waste disposal company for proper treatment, likely via incineration.[2][16]
Section 7: Visualization - The Disposal Decision Workflow
The following diagram illustrates the logical flow for the proper management and disposal of this compound waste.
Sources
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- 2. bucknell.edu [bucknell.edu]
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- 11. fishersci.com [fishersci.com]
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- 14. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 15. odu.edu [odu.edu]
- 16. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
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- 18. Navigating Hazardous Waste Regulations with Confidence - OSHA.com [osha.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
